Isodeoxyelephantopin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13-,14+,15-,16-/m1/s1 |
InChI Key |
JMUOPRSXUVOHFE-KXHANERSSA-N |
Isomeric SMILES |
C/C/1=C/[C@H]2[C@H]([C@@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Isodeoxyelephantopin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a naturally occurring sesquiterpene lactone, has garnered significant scientific interest for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed examination of its mechanism of action. The document includes a compilation of quantitative data on its cytotoxic effects, comprehensive experimental protocols for its isolation and biological evaluation, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound is a germacrane (B1241064) sesquiterpene lactone, a class of secondary metabolites prevalent in the Asteraceae family. Its discovery is intrinsically linked to the phytochemical investigation of plants from the Elephantopus genus.
Natural Provenance
The primary natural sources of this compound are two closely related plant species:
-
Elephantopus scaber Linn. [1][2]: Commonly known as "tutup bumi" or "elephant's foot," this perennial herb is widely distributed in tropical and subtropical regions of Asia, Africa, and Australia. Traditional medicine systems in these regions have long utilized extracts of E. scaber for a variety of ailments, including inflammatory conditions and cancer.[1]
-
Elephantopus carolinianus Raeusch. [3]: This species, native to North America, is another significant source of this compound and its isomer, deoxyelephantopin (B1239436).
Phytochemical analyses have consistently identified this compound and deoxyelephantopin as major bioactive constituents of these plants, often co-occurring in varying ratios depending on the geographical location and plant part.[1]
Chemical Structure
The chemical formula of this compound is C₁₉H₂₀O₆. Its structure is characterized by a ten-membered carbocyclic ring (germacrane skeleton) and two α,β-unsaturated γ-lactone rings, which are crucial for its biological activity. The presence of these reactive Michael acceptor sites allows for covalent bonding with nucleophilic residues, such as cysteine, in target proteins.
Quantitative Data: Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for this compound and its isomer, deoxyelephantopin, in various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| This compound | L-929 | Murine Fibrosarcoma | 3.3 µg/mL (~8.9 µM) | 72 | [1] |
| Deoxyelephantopin | L-929 | Murine Fibrosarcoma | 2.7 µg/mL (~7.3 µM) | 72 | [1] |
| Deoxyelephantopin | HTB-26 | Breast Cancer | 10-50 | Not Specified | [4] |
| Deoxyelephantopin | PC-3 | Pancreatic Cancer | 10-50 | Not Specified | [4] |
| Deoxyelephantopin | HepG2 | Hepatocellular Carcinoma | 10-50 | Not Specified | [4] |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 22.4 | Not Specified | [4] |
Note: The conversion from µg/mL to µM for this compound and deoxyelephantopin is based on a molar mass of approximately 372.39 g/mol .
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key experiments used to evaluate its biological activity.
Isolation and Purification of this compound from Elephantopus scaber
The following protocol is a synthesized methodology based on several published procedures for the extraction and isolation of sesquiterpene lactones from E. scaber.[2][5][6][7]
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Collect the whole plant of Elephantopus scaber. Wash the plant material thoroughly to remove any soil and debris. Air-dry the plant material in the shade for several days until it is completely dry. Grind the dried plant material into a coarse powder.
-
Extraction:
-
Subject the powdered plant material (e.g., 5 kg) to maceration with methanol (B129727) (e.g., 3 x 10 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
3.1.2. Fractionation
-
Suspend the crude methanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Collect the different fractions and concentrate them using a rotary evaporator. This compound is typically found in the ethyl acetate fraction.[1]
3.1.3. Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest and subject them to further purification by repeated column chromatography or preparative TLC.
-
Final purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.
3.1.4. Characterization
Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparison with published data.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells as for the cell cycle analysis and harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for NF-κB Signaling Pathway
-
Protein Extraction: Treat cells with this compound and a stimulant for the NF-κB pathway (e.g., TNF-α or LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB pathway.[8] The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of NF-κB Signaling by this compound.
Experimental Workflow for Evaluating Anti-Cancer Activity
The following diagram outlines a typical experimental workflow for assessing the anti-cancer properties of this compound.
Caption: Workflow for Anti-Cancer Evaluation of this compound.
Conclusion
This compound, a sesquiterpene lactone isolated from Elephantopus scaber and Elephantopus carolinianus, has demonstrated significant potential as an anti-cancer agent. Its ability to induce cytotoxicity, promote cell cycle arrest, and trigger apoptosis in various cancer cell lines is well-documented. A key mechanism of its action is the inhibition of the pro-survival NF-κB signaling pathway. The detailed protocols and compiled data in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating its detailed molecular targets, evaluating its efficacy and safety in preclinical and clinical settings, and exploring potential synergistic combinations with existing chemotherapeutic agents.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 6. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
The Isodeoxyelephantopin Biosynthesis Pathway: A Technical Guide for Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone found in plants of the Elephantopus genus, has garnered significant attention for its potent anti-cancer properties. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of terpenoid and sesquiterpene lactone biosynthesis. While the precise enzymatic machinery for this specific molecule is yet to be fully elucidated, this document serves as a foundational roadmap for researchers. It details the likely enzymatic steps, from central carbon metabolism to the intricate tailoring reactions that form the final product. Furthermore, this guide presents detailed experimental protocols for key investigative steps and templates for quantitative data presentation, alongside mandatory visualizations of the proposed pathways and workflows to facilitate future research in this promising field.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a complex sesquiterpene lactone, is a multi-step process that originates from primary metabolism. It is proposed to proceed through the general terpenoid pathway to generate the universal C15 precursor, farnesyl pyrophosphate (FPP), followed by a series of cyclization and oxidative modifications to yield the final intricate structure.
Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)
The journey to this compound begins with the synthesis of the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.
-
Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which undergoes a series of phosphorylations and a decarboxylation to yield IPP.
-
Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.
IPP and DMAPP are then sequentially condensed by prenyltransferases. Geranyl pyrophosphate (GPP) synthase catalyzes the formation of the C10 compound GPP from IPP and DMAPP. Subsequently, farnesyl pyrophosphate (FPP) synthase adds another molecule of IPP to GPP to produce the central C15 precursor of all sesquiterpenoids, farnesyl pyrophosphate.
Core Pathway: From FPP to the Germacranolide Scaffold
The formation of the characteristic germacranolide skeleton of this compound from the linear FPP molecule is a critical phase of the biosynthetic pathway. This process involves a key cyclization reaction followed by a series of oxidative modifications.
-
Cyclization of FPP: The first committed step in the biosynthesis of most germacranolide sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A.[1][2] This reaction is catalyzed by a specific sesquiterpene synthase, germacrene A synthase (GAS) .[2][3]
-
Oxidation of (+)-Germacrene A: The hydrocarbon backbone of germacrene A then undergoes a three-step oxidation of the C12-methyl group to a carboxylic acid, forming germacrene A acid. This series of reactions is typically catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) .[3][4]
-
Lactonization to Costunolide (B1669451): The formation of the characteristic γ-lactone ring is another critical step. It is proposed that germacrene A acid is hydroxylated at the C6 position by costunolide synthase (COS) , a cytochrome P450 monooxygenase.[4][5][6] This 6α-hydroxylation is followed by a spontaneous dehydration to form the lactone ring, yielding the key intermediate, costunolide .[1][4][6]
Downstream Tailoring: The Proposed Path to this compound
Starting from the costunolide intermediate, a series of specific tailoring reactions are required to arrive at the final structure of this compound. While the enzymes for these steps have not been identified, we can hypothesize their functions based on the chemical transformations required.
-
Hydroxylation at C8: The costunolide molecule likely undergoes a stereospecific hydroxylation at the C8 position. This reaction is putatively catalyzed by a specific cytochrome P450 monooxygenase (CYP450) .
-
Epoxidation: An epoxide ring is formed between C4 and C5. This reaction is likely catalyzed by an epoxidase , which could also be a member of the diverse cytochrome P450 family.
-
Formation of the α,β-unsaturated carbonyl group: The final step involves the formation of a conjugated system. This could be achieved through the action of a dehydrogenase or a specific hydroxylase followed by dehydration.
Quantitative Data
Currently, there is no published quantitative data specifically for the enzymes involved in the this compound biosynthetic pathway. The following tables are provided as templates for researchers to populate with experimental data as the pathway is elucidated.
Table 1: Kinetic Parameters of Putative this compound Biosynthetic Enzymes
| Enzyme (Putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |
| Germacrene A Synthase | Farnesyl Pyrophosphate | |||||
| Germacrene A Oxidase | (+)-Germacrene A | |||||
| Costunolide Synthase | Germacrene A Acid | |||||
| C8-Hydroxylase | Costunolide | |||||
| 4,5-Epoxidase | 8-Hydroxycostunolide | |||||
| Dehydrogenase | Precursor |
Table 2: Precursor Conversion Rates in in vitro or in vivo Systems
| Precursor Administered | System (e.g., Yeast, N. benthamiana) | Intermediate/Product Measured | Conversion Rate (%) | Experimental Conditions |
| Farnesyl Pyrophosphate | Enzyme extract from E. scaber | (+)-Germacrene A | ||
| (+)-Germacrene A | Recombinant GAO in yeast | Germacrene A Acid | ||
| Germacrene A Acid | Recombinant COS in yeast | Costunolide | ||
| Costunolide | E. scaber tissue culture | This compound |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol for Identification and Cloning of Candidate Genes
-
RNA Sequencing and Transcriptome Analysis:
-
Extract total RNA from young leaves and trichomes of Elephantopus scaber or a related species known to produce this compound.
-
Perform high-throughput RNA sequencing (RNA-Seq).
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Identify candidate genes for germacrene A synthase (GAS), germacrene A oxidase (GAO), costunolide synthase (COS), and other cytochrome P450s and dehydrogenases by homology-based searches (BLAST) against known sesquiterpene biosynthetic genes.
-
Perform differential gene expression analysis to identify genes upregulated in tissues with high this compound accumulation.
-
-
Gene Cloning:
-
Design gene-specific primers based on the candidate gene sequences from the transcriptome data.
-
Synthesize cDNA from the extracted RNA.
-
Amplify the full-length open reading frames (ORFs) of the candidate genes using PCR.
-
Clone the PCR products into a suitable expression vector (e.g., pET for E. coli or pYES-DEST52 for yeast).
-
Protocol for in vitro Enzyme Assays
-
Heterologous Protein Expression and Purification:
-
Transform the expression vectors containing the candidate genes into a suitable host (E. coli for soluble enzymes, yeast for membrane-bound P450s).
-
Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Harvest the cells and prepare a crude protein extract or purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme (or crude extract), the appropriate substrate (e.g., FPP for GAS, (+)-germacrene A for GAO), and necessary cofactors (e.g., NADPH and a P450 reductase for cytochrome P450 enzymes).
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Product Identification:
-
Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the mass spectra and retention times with authentic standards, if available, or with published data for the expected products.
-
Protocol for in vivo Pathway Reconstruction
-
Transient Expression in Nicotiana benthamiana:
-
Subclone the candidate genes into plant expression vectors.
-
Infiltrate Agrobacterium tumefaciens strains carrying the expression constructs into the leaves of N. benthamiana.
-
Co-infiltrate multiple constructs to reconstitute parts of or the entire pathway.
-
After 3-5 days, harvest the infiltrated leaf tissue.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the leaf tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Analyze the crude extract by LC-MS to detect the production of the expected intermediates and final product.
-
Mandatory Visualizations
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]
- 6. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isodeoxyelephantopin
This compound is a naturally occurring sesquiterpene lactone, primarily isolated from plants of the Elephantopus genus, such as Elephantopus scaber.[1][2][3] This compound, along with its isomer deoxyelephantopin, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-cancer and anti-inflammatory properties.[4][5] this compound has been shown to inhibit the growth of various tumor cells by targeting multiple critical signaling pathways involved in cancer progression, including those regulating cell proliferation, survival, and apoptosis.[1][2]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its mechanisms of action to support further research and development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. Data is compiled from publicly available chemical databases and supplier information.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀O₆ | [6][7] |
| Molecular Weight | 344.36 g/mol | [8][9] |
| CAS Number | 38927-54-7 | [6][8][9] |
| IUPAC Name | (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate | [6] |
| Class | Sesquiterpene Lactone | [2][6] |
| Solubility | Soluble in DMSO (55 mg/mL) | [8] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |
| Purity (Commercial) | ≥95% to >99% depending on supplier | [7][8] |
| XLogP3-AA (Computed) | 2.4 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 6 | [10] |
| Topological Polar Surface Area | 78.9 Ų | [10] |
| Exact Mass | 344.12598835 Da | [10] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory and survival signaling pathways. It is known to induce the generation of reactive oxygen species (ROS) and suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in inflammation and cancer.[4][11]
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound is the potent inhibition of the NF-κB pathway.[1] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[12] Upon receiving an inflammatory stimulus (like TNF-α or LPS), the IKK complex phosphorylates IκBα, leading to its degradation.[12] This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[12][13] this compound disrupts this process by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the activation of its downstream targets.[1][12]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[12][14] It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic members (like Bax) to anti-apoptotic members (like Bcl-2).[14] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the formation of the apoptosome, which activates the initiator caspase-9.[12] Both pathways converge on the activation of the executioner caspase-3, which cleaves critical cellular substrates, including PARP, culminating in programmed cell death.[1][15]
ROS Generation and MAPK Pathway Activation
This compound induces oxidative stress by increasing the intracellular levels of ROS.[11][14] This surge in ROS can activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][4] The activation of the JNK pathway, in particular, is strongly linked to the induction of apoptosis. This represents a crosstalk mechanism where ROS generation feeds into other pro-apoptotic signaling cascades.
Experimental Protocols
The following sections provide generalized yet detailed protocols for key in vitro assays commonly used to characterize the biological activity of this compound. Specific cell lines, concentrations, and incubation times should be optimized for each experimental context.
Isolation and Purification from Elephantopus scaber
This compound is typically isolated from the whole plant or specific parts (e.g., roots) of E. scaber.[14][16]
-
Extraction : Dried and powdered plant material is subjected to solvent extraction, often using a non-polar to mid-polar solvent like chloroform (B151607) or ethyl acetate, to create a crude extract.[17]
-
Fractionation : The crude extract is then fractionated using techniques like column chromatography. A silica (B1680970) gel column is commonly employed, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate) to separate compounds based on their affinity for the stationary phase.[17]
-
Purification : Fractions identified as containing the target compound (monitored by Thin Layer Chromatography) are pooled and subjected to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[16][17]
-
Characterization : The final purified compound's identity and structure are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[18]
-
Cell Seeding : Plate cells (e.g., A549, T47D, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[19]
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[19]
-
MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[18]
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
-
Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound at desired concentrations (e.g., near the IC₅₀ value) for a specified time (e.g., 48 hours).[20]
-
Cell Harvesting : Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge to form a pellet.
-
Washing : Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).[19]
-
Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining : Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[19][20]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[20]
-
Flow Cytometry Analysis : Analyze the stained cells immediately using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses a DNA-staining dye and flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment : Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight or longer.
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[15][20] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]
- 6. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. This compound - Natural Product - Crysdot [crysdotllc.com]
- 10. Deoxyelephantopin | C19H20O6 | CID 6325056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. youtube.com [youtube.com]
- 19. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Isodeoxyelephantopin: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Extensive research has demonstrated its ability to selectively induce cell death in various cancer cell lines while exhibiting lower toxicity to normal cells.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying IDET's anti-neoplastic effects, focusing on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting critical oncogenic signaling pathways. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, disrupting several fundamental processes required for tumor growth and survival.[1] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and STAT3.[1][4]
Induction of Apoptosis
IDET is a potent inducer of apoptosis in a wide range of cancer cells. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]
-
Intrinsic Pathway: IDET modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and programmed cell death.[1][4]
-
Extrinsic Pathway: The compound has been shown to upregulate death receptors like DR4 and DR5, as well as their ligands (e.g., FasL).[1] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid into tBid, further amplifying the mitochondrial apoptotic signal.[1]
-
Oxidative Stress: IDET induces the generation of reactive oxygen species (ROS) in cancer cells.[1][5] This increase in oxidative stress can activate stress-related signaling pathways like JNK and p38 MAPK, which contribute to the apoptotic response.[1][5] IDET achieves this, in part, by inhibiting thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system.[5]
Cell Cycle Arrest
IDET effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][6]
-
G2/M Phase Arrest: In several cancer cell lines, including breast (T47D) and lung (A549) carcinoma, IDET treatment leads to a significant accumulation of cells in the G2/M phase.[1][7] This arrest is mediated by the downregulation of key regulatory proteins such as cdc2 (CDK1), cdc25, and cyclin B1.[1][3]
-
S Phase Arrest: In some contexts, IDET can also induce S phase arrest by downregulating the expression of cyclin A, cyclin D1, CDK2, and CDK4.[1]
-
Role of p53 and CDKIs: The cell cycle arrest is often associated with the upregulation of the tumor suppressor protein p53 and cyclin-dependent kinase inhibitors (CDKIs) like p21Waf1/Cip1 and p27Cip/Kip.[1][6]
Inhibition of Key Signaling Pathways
A crucial aspect of IDET's mechanism of action is its ability to inhibit constitutively active signaling pathways that are critical for cancer cell survival and proliferation.
-
NF-κB Pathway: IDET is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1] This blockage sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, survival (e.g., Bcl-2, XIAP), and metastasis (e.g., MMP-9).[1][8]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic pathway targeted by IDET.[1][9] The compound inhibits the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation, dimerization, and nuclear translocation.[4][9] By inhibiting STAT3, IDET downregulates the expression of its target genes, including the anti-apoptotic protein Bcl-2 and cyclin D1.[9][10]
Inhibition of Metastasis
IDET has demonstrated the ability to suppress cancer cell migration and invasion, key processes in metastasis.[8][11] This is primarily achieved by inhibiting the NF-κB pathway, which leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][11] These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for cancer cell invasion.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Table 1: IC50 Values of this compound (IDET) in Various Cancer Cell Lines | ||
| Cell Line | Cancer Type | IC50 Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 (at 48h)[11] |
| T47D | Breast Carcinoma | ~3.7 (1.3 µg/mL)[1] |
| A549 | Lung Carcinoma | ~30 (10.46 µg/mL)[1] |
| Table 2: Effect of IDET on Cell Cycle Distribution | |||
| Cell Line | Concentration | Duration | Observed Effect |
| CNE1 and SUNE1 | 4–12 µM | Time-dependent | G2/M phase arrest[1][6] |
| T47D | 1.3 µg/mL | Not specified | Increased DNA content in G2/M phase[1][6] |
| A549 | 10.46 µg/mL | 48 h | G2/M phase arrest[1][6] |
| MDA-MB-231 | 10 and 25 µM | Not specified | Sub-G1 and G2/M phase arrest[1] |
| Table 3: Effect of IDET on Apoptosis Induction | |||
| Cell Line | Concentration | Duration | Key Observations |
| A549 | Not Specified | Not Specified | 5.2% early apoptotic cells, 50.1% late apoptotic cells[7] |
| T47D | 1.3 µg/mL | Not Specified | 0.5% early apoptotic cells, 32.7% late apoptotic cells[7] |
| BT-549 & MDA-MB-231 | Concentration-dependent | 24 h | Increased cleaved Caspase-3, decreased Bcl-2[9][10] |
Detailed Experimental Protocols
The following sections describe the standard methodologies used to investigate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 value of IDET.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 8,000-10,000 cells per well and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with various concentrations of IDET (e.g., 0-100 µM) dissolved in DMSO and diluted in cell culture medium. A vehicle control (DMSO) is included. The final DMSO concentration should be non-toxic (typically <0.1%).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Cells are seeded in 6-well plates and treated with IDET at the desired concentration (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Treatment and Harvesting: Cells are treated with IDET as described for the apoptosis assay.
-
Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.
-
Protein Extraction: Following treatment with IDET, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Cell Migration (Scratch Wound Healing) Assay
This assay assesses the effect of IDET on cancer cell migration.
-
Monolayer Culture: Cells are grown in a 6-well plate to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.
-
Treatment: The cells are washed to remove debris and then treated with IDET at a non-toxic concentration in a low-serum medium.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: The rate of wound closure is measured and compared between treated and control groups to determine the effect on cell migration.[13]
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Overview of this compound's multi-target mechanism.
Caption: IDET inhibits the STAT3 signaling pathway.
Caption: IDET blocks NF-κB activation and nuclear translocation.
Experimental Workflows
Caption: Standard workflow for Western Blot analysis.
Caption: Workflow for the scratch wound healing migration assay.
Conclusion and Future Directions
This compound is a potent anti-cancer compound that functions by inducing apoptosis, causing cell cycle arrest, and inhibiting the pro-survival NF-κB and STAT3 signaling pathways.[1] Its ability to target multiple deregulated pathways simultaneously makes it an attractive candidate for further development.[4] Future research should focus on preclinical and clinical trials to validate its therapeutic efficacy and safety profile.[1] Additionally, its potential as a chemosensitizing agent, enhancing the effectiveness of conventional chemotherapy drugs like cisplatin (B142131) and paclitaxel, warrants further investigation.[5][9] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers aiming to explore the full therapeutic potential of this promising natural product.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsr.in [japsr.in]
Isodeoxyelephantopin: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-inflammatory agent. It details its mechanism of action, focusing on the modulation of key signaling pathways, presents quantitative data on its inhibitory effects on pro-inflammatory mediators, and outlines detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of therapeutic leads, and sesquiterpene lactones, a class of secondary metabolites found in many plant families, are of particular interest due to their diverse biological activities.
This compound (IDET) is a germacranolide sesquiterpene lactone that has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its therapeutic potential is attributed to its ability to modulate critical inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the anti-inflammatory properties of this compound.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to suppress NF-κB signaling by down-regulating the phosphorylation and degradation of IκB-α.[1] This, in turn, prevents the nuclear translocation of the p65 subunit, a critical step in NF-κB activation.[1] By inhibiting this cascade, this compound effectively attenuates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine protein kinases, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors and downstream proteins, culminating in the expression of pro-inflammatory mediators.
This compound has been demonstrated to dampen the MAPK signaling pathway by attenuating the phosphorylation of both JNK1/2 and ERK1/2.[1] By inhibiting the activation of these key kinases, this compound disrupts the downstream signaling cascade that contributes to the inflammatory response.
Quantitative Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key quantitative data on its inhibitory effects on various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Cell Line | Treatment | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| RAW 264.7 | This compound | 0.75 | ~25% | Not Reported | [1] |
| RAW 264.7 | This compound | 1.5 | ~50% | Not Reported | [1] |
| RAW 264.7 | This compound | 3 | ~80% | Not Reported | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cell Line | Cytokine | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| MH-S | IL-6 | 0.75 | ~30% | Not Reported | [1] |
| MH-S | IL-6 | 1.5 | ~60% | Not Reported | [1] |
| MH-S | IL-6 | 3 | ~90% | Not Reported | [1] |
| MH-S | MCP-1 | 0.75 | ~40% | Not Reported | [1] |
| MH-S | MCP-1 | 1.5 | ~70% | Not Reported | [1] |
| MH-S | MCP-1 | 3 | ~95% | Not Reported | [1] |
| MH-S | IL-1β | 0.75 | ~20% | Not Reported | [1] |
| MH-S | IL-1β | 1.5 | ~45% | Not Reported | [1] |
| MH-S | IL-1β | 3 | ~75% | Not Reported | [1] |
Table 3: Effect of this compound on iNOS and COX-2 Expression
| Cell Line | Target | Concentration (µM) | Effect | Reference |
| MH-S | iNOS mRNA | 0.75, 1.5, 3 | Dose-dependent decrease | [1] |
| MH-S | COX-2 mRNA | 0.75, 1.5, 3 | Dose-dependent decrease | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to facilitate the replication and further investigation of the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines such as RAW 264.7 and MH-S are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Cytokine Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, MCP-1, IL-1β) in cell culture supernatants.
-
Materials: Commercially available ELISA kits for the specific cytokines of interest.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kit. The general steps are as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
-
Analysis of Protein Expression and Phosphorylation (Western Blot)
Western blotting is used to detect and quantify specific proteins in cell lysates, allowing for the analysis of the expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.
-
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.
-
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have also been evaluated in animal models of inflammation. The carrageenan-induced paw edema model is a widely used acute inflammation model to screen for potential anti-inflammatory drugs. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling. While specific quantitative data for this compound in this model is still emerging in readily available literature, this model is a standard for evaluating the in vivo potential of compounds like this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-inflammatory agent. Its ability to inhibit the production of key pro-inflammatory mediators is underpinned by its targeted modulation of the NF-κB and MAPK signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for inflammatory diseases.
Future research should focus on:
-
Determining the precise IC50 values of this compound for a wider range of inflammatory mediators.
-
Conducting comprehensive in vivo studies to establish its efficacy, optimal dosage, and safety profile in various disease models.
-
Elucidating the detailed molecular interactions between this compound and its protein targets.
-
Exploring potential synergistic effects with other anti-inflammatory agents.
The continued investigation of this compound holds promise for the development of a novel and effective treatment for a variety of inflammatory conditions.
References
Isodeoxyelephantopin and Its Analogs: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786) (IDOE), a naturally occurring sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current state of research on this compound and its synthetic analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a germacranolide sesquiterpene lactone, a class of secondary metabolites known for their wide range of biological effects. Traditionally, plants containing IDOE, such as Elephantopus scaber, have been used in folk medicine to treat various ailments, including cancer, inflammation, and microbial infections[1]. Modern scientific investigation has begun to validate these traditional uses, revealing that IDOE and its structural isomer, deoxyelephantopin (B1239436) (DET), exert their effects by modulating multiple signaling pathways crucial in the pathogenesis of various diseases. This guide will delve into the specifics of these biological activities, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
The anticancer properties of this compound and its analogs are the most extensively studied aspects of these compounds. They have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, including those of the breast, lung, colon, and leukemia.
Quantitative Anticancer Data
The in vitro cytotoxic activity of this compound, deoxyelephantopin, and their synthetic analogs are summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight their potency against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (IDOE) | T47D (Breast) | Specific value not found | [1] |
| A549 (Lung) | Specific value not found | [1] | |
| Deoxyelephantopin (DET) | HCT116 (Colon) | 0.73 ± 0.01 (µg/mL) | [2] |
| K562 (Leukemia) | 4.02 (µg/mL) | [2] | |
| KB (Nasopharyngeal) | 3.35 (µg/mL) | [2] | |
| T47D (Breast) | 1.86 (µg/mL) | [2] | |
| SiHa (Cervical) | 4.14 (µg/mL) | [2] | |
| HeLa (Cervical) | ~10-20 | [2] | |
| HepG2 (Liver) | ~30-50 | [2] | |
| DETD-5 (analog) | Melanoma Cells | 4.1 - 7.8 | [2] |
| DETD-6 (analog) | Melanoma Cells | 2.5 - 6.0 | [2] |
| DETD-33 (analog) | Melanoma Cells | 3.9 - 9.9 | [2] |
| DETD-39 (analog) | Melanoma Cells | 1.6 - 3.5 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound is demonstrated by its ability to inhibit the production of pro-inflammatory mediators.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound (IDOE) | Inhibition of NO Production | RAW 264.7 | Specific value not found | [3] |
| Inhibition of IL-6 Release | MH-S | Specific value not found | [3] | |
| Inhibition of MCP-1 Release | MH-S | Specific value not found | [3] | |
| Inhibition of IL-1β Release | MH-S | Specific value not found | [3] |
While specific IC50 values for the anti-inflammatory effects of this compound were not found in the reviewed literature, studies indicate significant inhibition of pro-inflammatory mediators at concentrations between 0.75 and 3 µM.[3]
Signaling Pathway: Inhibition of NF-κB
This compound has been shown to suppress the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes. IDOE inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory responses.
Experimental Protocol: Western Blot for NF-κB Activation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB pathway by monitoring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction:
-
Cytoplasmic and Nuclear Extracts: Fractionate the cells to separate cytoplasmic and nuclear proteins using a commercial kit or a standard protocol involving differential centrifugation.
-
Whole-Cell Lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (for nuclear fractions), and a loading control (e.g., β-actin for cytoplasmic/whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Antimicrobial Activity
Preliminary studies have indicated that this compound and related compounds possess antimicrobial properties. However, quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not yet widely available in the scientific literature.
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound (IDOE) | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Candida albicans | Data not available |
Further research is required to establish the specific MIC values of this compound and its analogs against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent anticancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB, have been well-documented. However, to advance these compounds towards clinical applications, further research is essential.
Future studies should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer and inflammatory diseases.
-
Synthesizing and screening a wider range of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Thoroughly investigating their antimicrobial spectrum and determining their MICs against a broad range of pathogens.
The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its derivatives.
References
Isodeoxyelephantopin's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786) (IDOE), a sesquiterpene lactone primarily isolated from Elephantopus scaber, has garnered significant attention for its potent anti-cancer activities. A substantial body of evidence highlights its capacity to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects. We will delve into the experimental data, present detailed protocols for key assays, and visualize the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-pronged approach to trigger apoptosis in cancer cells, primarily through the induction of oxidative stress, modulation of key signaling pathways, and instigation of cell cycle arrest. These actions culminate in the activation of both the intrinsic and extrinsic apoptotic pathways.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism of action for this compound is the induction of intracellular reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can inflict damage on cellular components like DNA, lipids, and proteins when present in excess. In the context of cancer therapy, the generation of ROS can push cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, over a toxic threshold, leading to apoptosis.
Modulation of Apoptotic Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that regulate apoptosis:
-
Intrinsic (Mitochondrial) Pathway: IDOE disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins. This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
-
Extrinsic (Death Receptor) Pathway: this compound can also activate the extrinsic pathway by upregulating the expression of death receptors like Fas and their ligands. This engagement leads to the recruitment of adaptor proteins and the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cell survival and apoptosis. This compound has been observed to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway in certain cancer cells.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes cell survival by upregulating anti-apoptotic genes. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby sensitizing cancer cells to apoptosis.[1]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that, when constitutively active in many cancers, promotes cell proliferation and survival. This compound can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its anti-apoptotic target genes like Bcl-2.
Induction of Cell Cycle Arrest
This compound can arrest the cell cycle at various phases, most notably the G2/M phase, in several cancer cell lines.[2] This cell cycle arrest prevents cancer cells from proliferating and can be a prelude to apoptosis. The arrest is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data on this compound's Activity
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize key data points.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| T47D | Breast Carcinoma | 1.3 | 48 | [3] |
| A549 | Lung Carcinoma | 10.46 | 48 | [3] |
| CNE1 | Nasopharyngeal Carcinoma | 4-12 µM (concentration range) | Not Specified | [2] |
| SUNE1 | Nasopharyngeal Carcinoma | 4-12 µM (concentration range) | Not Specified | [2] |
| MDA-MB-231 | Breast Carcinoma | 10 and 25 µM (concentrations tested) | Not Specified | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| A549 | Control | 87.8 | Not Specified | 5.3 | [3] |
| A549 | 12.287 µg/mL DET | 48.3 | Not Specified | 39.2 | [3] |
| CNE | 46.5 µM DET | Not Specified | Not Specified | Increased | [3] |
| TS/A | 2 µg/mL DET | Not Specified | Not Specified | Increased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content can be measured by flow cytometry, and the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, total caspase-3, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Technical Guide to its Inhibitory Effect on the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, regulating genes that control cell proliferation, survival, and immune responses.[1][2][3] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention.[1][2] Isodeoxyelephantopin (IDOE), a sesquiterpene lactone derived from plants like Elephantopus scaber, has emerged as a potent anti-inflammatory and anti-cancer agent.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which IDOE exerts its effects on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
The NF-κB Signaling Pathway: A Brief Overview
The canonical NF-κB pathway is a tightly regulated signaling cascade.[1] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are sequestered in the cytoplasm in an inactive state by binding to Inhibitor of κB (IκB) proteins, primarily IκBα.[2][3][6]
Upon stimulation by various inducers such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1][6] The IKK complex, consisting of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (IKKγ/NEMO), phosphorylates IκBα.[3][6][7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[3][6] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 dimer, allowing it to translocate into the nucleus.[3][8] Inside the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, anti-apoptotic proteins, and molecules involved in cell proliferation and invasion.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphorylation of RIPK1 serine 25 mediates IKK dependent control of extrinsic cell death in T cells [frontiersin.org]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Technical Guide to Its Inhibition of STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in many human cancers, playing a pivotal role in tumor cell proliferation, survival, and metastasis. Its significance as a therapeutic target has driven extensive research into novel inhibitory compounds. Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from Elephantopus scaber, has emerged as a promising natural product with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which IDOE inhibits the STAT3 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
Core Mechanism: Inhibition of STAT3 Phosphorylation
The primary mechanism by which this compound exerts its anti-tumor effects is through the direct inhibition of STAT3 activation. STAT3 is activated via phosphorylation at the tyrosine 705 (Tyr705) residue by upstream kinases, primarily Janus kinases (JAKs). This phosphorylation event is critical for the subsequent homodimerization of STAT3, its translocation into the nucleus, and its binding to the promoter regions of target genes that regulate cell cycle progression, apoptosis, and angiogenesis.
This compound has been shown to effectively suppress the phosphorylation of STAT3 at Tyr705 in a dose-dependent manner in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and BT-549.[1][2] This inhibition of STAT3 phosphorylation is a key event that disrupts the entire downstream signaling cascade, leading to the suppression of cancer cell growth and induction of apoptosis.[1]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on cancer cell viability and STAT3 signaling have been quantified in several studies. The following tables summarize the available data.
Table 1: Cytotoxicity of this compound (IDOE) and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Deoxyelephantopin (B1239436) (DET) | A375 | Melanoma | 3.3 | [3] |
| Deoxyelephantopin (DET) | A375LM5IF4g/Luc | Melanoma (Metastatic) | 5.3 | [3] |
| DETD-35 (DET derivative) | A375 | Melanoma | 1.7 | [3] |
| DETD-35 (DET derivative) | A375LM5IF4g/Luc | Melanoma (Metastatic) | 2.7 | [3] |
| Deoxyelephantopin (DOE) | HCT 116 | Colon Carcinoma | Not explicitly stated, but showed significant cytotoxicity | [4] |
| Deoxyelephantopin (DOE) | K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but showed significant cytotoxicity | [4] |
Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound (IDOE)
| Cell Line | Treatment | Observation | Citation |
| MDA-MB-231 | IDOE | Dose-dependent decrease in p-STAT3 (Tyr705) levels. | [1][2] |
| BT-549 | IDOE | Dose-dependent decrease in p-STAT3 (Tyr705) levels. | [1][2] |
While specific IC50 values for the inhibition of STAT3 phosphorylation are not provided in the referenced studies, the consistent observation of a dose-dependent reduction in phosphorylated STAT3 underscores the direct impact of IDOE on this critical signaling node.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.
Caption: STAT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating IDOE's Effect on STAT3.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on STAT3 signaling.
Western Blot Analysis for Phosphorylated and Total STAT3
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549)
-
This compound (IDOE)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of IDOE for the desired time period. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (β-actin or GAPDH).
STAT3 Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable host cells)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (IDOE)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of IDOE. Include a vehicle-treated control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU). A decrease in RLU in IDOE-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.
MTT Cell Viability Assay
Objective: To determine the cytotoxicity of this compound and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines
-
This compound (IDOE)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of IDOE for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each IDOE concentration relative to the control. Plot the percentage of viability against the log of the IDOE concentration to determine the IC50 value (the concentration of IDOE that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound demonstrates significant potential as a novel anti-cancer agent through its targeted inhibition of the STAT3 signaling pathway. The compound's ability to block STAT3 phosphorylation at Tyr705 disrupts a critical oncogenic signaling cascade, leading to reduced cancer cell proliferation and viability. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of IDOE and other natural products targeting STAT3.
Future research should focus on elucidating the precise binding mode of this compound to its molecular target(s) within the STAT3 pathway, which could involve upstream kinases like JAKs. Comprehensive in vivo studies are also warranted to evaluate the efficacy, pharmacokinetics, and safety profile of IDOE in preclinical cancer models. Furthermore, exploring the synergistic effects of IDOE with conventional chemotherapeutic agents could pave the way for novel combination therapies with improved efficacy and reduced toxicity. The continued investigation of this compound and its derivatives holds great promise for the development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactone Deoxyelephantopin Isolated from Elephantopus scaber and Its Derivative DETD-35 Suppress BRAFV600E Mutant Melanoma Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In Vitro Studies of Isodeoxyelephantopin (IDET)
Abstract: Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from Elephantopus scaber, is a bioactive compound with a history of use in traditional medicine for various ailments, including inflammation and cancer.[1][2][3] Modern preclinical research has focused on elucidating its molecular mechanisms, revealing it as a potent multi-target agent against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary in vitro studies on IDET, summarizing key quantitative data, detailing common experimental protocols, and visualizing the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product pharmacology.
Core In Vitro Biological Activities
Preliminary studies have consistently demonstrated that this compound exhibits significant anti-cancer properties through several primary mechanisms.
Cytotoxicity and Anti-Proliferative Effects
IDET demonstrates potent, dose-dependent cytotoxic activity against a range of human cancer cell lines while showing markedly lower toxicity towards normal, healthy cells.[1][3] This selective cytotoxicity is a critical attribute for a potential chemotherapeutic agent.[4][5] For instance, studies have reported specific half-maximal inhibitory concentration (IC50) values for breast and lung carcinoma cells.[5]
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |
|---|---|---|---|
| T47D | Breast Carcinoma | 1.3 | [5] |
| A549 | Lung Carcinoma | 10.46 |[5] |
Induction of Apoptosis
A primary mechanism for IDET's anti-cancer activity is the induction of programmed cell death, or apoptosis.[1][5] Studies show that IDET treatment leads to characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation.[5] This process is often mediated by the activation of key executioner proteins like caspase-3 and the modulation of the Bcl-2 family of proteins.[5][6]
Cell Cycle Arrest
IDET has been shown to interfere with the normal progression of the cell cycle, a common strategy for anti-cancer agents. In multiple cancer cell lines, treatment with IDET leads to cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting proliferation.[1][5]
Anti-inflammatory Action
Beyond its anti-cancer effects, IDET is a potent anti-inflammatory agent.[7] Its mechanism is strongly linked to the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, which is a central regulator of inflammation.[7][8]
Key Signaling Pathways Modulated by IDET
IDET exerts its biological effects by targeting several critical intracellular signaling pathways that are often deregulated in cancer.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a pivotal regulator of genes involved in inflammation, cell survival, and proliferation and is often constitutively active in cancer cells.[9][10] IDET is a potent inhibitor of this pathway.[7] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of NF-κB target genes.[7][8]
Induction of ROS and Activation of the JNK Pathway
IDET can induce oxidative stress within cancer cells by increasing the levels of reactive oxygen species (ROS).[11] This is achieved, in part, by inhibiting the enzyme thioredoxin reductase 1 (TrxR1), a key component of the cellular antioxidant system.[11] The resulting accumulation of ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently triggers apoptotic cell death.[11][12]
Modulation of the STAT3/Bcl-2 Apoptotic Axis
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is frequently overactive in cancer, promoting cell survival by upregulating anti-apoptotic proteins like Bcl-2.[6] IDET has been found to block the phosphorylation of STAT3, which is required for its activation.[6] This inhibition disrupts the STAT3/Bcl-2 signaling axis, leading to decreased levels of Bcl-2 and thereby sensitizing the cancer cells to apoptosis.[6]
Standard Experimental Protocols
The following section outlines common methodologies used to assess the in vitro effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., T47D, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of IDET (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Analysis of Apoptosis
-
4.2.1 Annexin V/Propidium (B1200493) Iodide (PI) Staining via Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with IDET as described above.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
-
4.2.2 Western Blot for Apoptotic Proteins: This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Lyse IDET-treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-STAT3, anti-p-STAT3).
-
Secondary Antibody: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Treat cells with IDET for 24-48 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Rehydrate the cells with PBS and treat with RNase A. Stain with PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase.
Conclusion
Preliminary in vitro evidence strongly supports this compound as a promising natural product for anti-cancer drug development. Its efficacy stems from a multi-targeted approach, including the induction of apoptosis and G2/M cell cycle arrest. These effects are mediated through the potent inhibition of pro-survival and inflammatory signaling pathways, most notably NF-κB and STAT3, as well as the induction of oxidative stress via the ROS-JNK axis. The compound's selective cytotoxicity against cancer cells further enhances its therapeutic potential. Future research should continue to explore these mechanisms in a wider range of cancers and advance to in vivo models to validate these promising preclinical findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Purification of Isodeoxyelephantopin from Elephantopus scaber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantopus scaber, commonly known as Elephant's foot, is a traditional medicinal plant recognized for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities. These therapeutic effects are largely attributed to its rich content of sesquiterpene lactones, with isodeoxyelephantopin (B1158786) being a prominent bioactive constituent. This compound has garnered significant interest in the scientific community for its potential in drug discovery and development, particularly in oncology. This application note provides a comprehensive protocol for the extraction, purification, and quantification of this compound from Elephantopus scaber, enabling researchers to obtain a high-purity compound for further investigation.
Overview of the Method
The protocol employs a systematic approach involving solvent extraction followed by a multi-step purification process. The dried and powdered plant material is first subjected to extraction with a suitable organic solvent to isolate a crude extract containing this compound. This crude extract is then purified using silica (B1680970) gel column chromatography to separate the target compound from other phytochemicals. The final purity of the isolated this compound is assessed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a reliable analytical technique for the quantification of sesquiterpene lactones.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the extraction and analysis of this compound from Elephantopus scaber.
| Parameter | Value | Reference |
| Extraction | ||
| Recommended Solvent | Chloroform (B151607) | [1] |
| Extraction Time | 12 hours | [1] |
| Purification | ||
| Final Purity | 99% | [1] |
| Analytical Method (RP-HPLC) | ||
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 210 nm | [2] |
| Retention Time | 14.751 min | [2] |
| Limit of Detection (LOD) | 0.151 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.457 µg/mL | [2] |
Experimental Protocols
Preparation of Plant Material
-
Collect fresh whole plants of Elephantopus scaber.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Air-dry the plants in a well-ventilated area, preferably in the shade, until they are completely dry and brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until further use.
Extraction of this compound
-
Weigh the desired amount of powdered Elephantopus scaber.
-
Place the powder in a Soxhlet apparatus or a large glass container for maceration.
-
Add chloroform to the container, ensuring the plant material is completely submerged. A solvent-to-solid ratio of 10:1 (v/w) is recommended.
-
For Soxhlet extraction, allow the extraction to proceed for 12 hours. For maceration, let the mixture stand for 48-72 hours with occasional stirring.[1]
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.
Purification of this compound by Column Chromatography
This protocol utilizes a two-step silica gel column chromatography for high-purity isolation.
Step 3.1: Initial Column Chromatography
-
Prepare a slurry of silica gel (100-200 mesh) in hexane (B92381).
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
-
Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry, impregnated powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
Begin elution with hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise gradient.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.
-
Pool the fractions that show the presence of this compound (identified by comparison with a standard, if available). The fractions eluted with 15% ethyl acetate in hexane are expected to contain this compound.[1]
-
Concentrate the pooled fractions under reduced pressure to obtain a semi-purified extract.
Step 3.2: Final Purification
-
Prepare a second, smaller silica gel column as described in Step 3.1.
-
Dissolve the semi-purified extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of hexane-ethyl acetate, starting with a lower polarity than the final elution of the first column.
-
Carefully collect fractions and monitor by TLC.
-
This compound is expected to crystallize from the fractions eluted with 10% ethyl acetate in hexane.[1]
-
Collect the crystals by filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Quantification of this compound by RP-HPLC
-
Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh the isolated this compound and dissolve it in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration and purity of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical workflow for RP-HPLC analysis of this compound.
References
High-performance liquid chromatography (HPLC) method for Isodeoxyelephantopin quantification
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Isodeoxyelephantopin Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a sesquiterpene lactone primarily isolated from Elephantopus scaber L., has garnered significant attention for its potential as an anticancer agent.[1][2] Its therapeutic promise necessitates a reliable and validated analytical method for its quantification in various samples, including plant extracts and pharmaceutical formulations. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The protocol described herein has been validated for its linearity, precision, accuracy, and sensitivity, making it suitable for quality control and research purposes.
HPLC Method and Chromatographic Conditions
A validated RP-HPLC method has been established for the simultaneous quantification of deoxyelephantopin (B1239436) and this compound.[3] The separation is achieved on a C18 column with a mobile phase consisting of water, acetonitrile (B52724), and 2-propanol, ensuring a simple and feasible approach for analysis.[3]
Table 1: Chromatographic Parameters
| Parameter | Specification |
|---|---|
| Instrument | Shimadzu LC 20 AD liquid chromatography system or equivalent[3] |
| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Water : Acetonitrile : 2-Propanol (66:20:14, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV Diode Array Detector (DAD) at 210 nm[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | Ambient |
| Retention Time | Approximately 14.75 minutes[3] |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (5.00 µg/mL): Accurately weigh and dissolve the this compound reference standard in a mixture of water and acetonitrile (66:34, v/v) to achieve a final concentration of 5.00 µg/mL.[3]
-
Calibration Standards: Prepare a series of working standard solutions by further diluting the primary stock solution with the water:acetonitrile mixture (66:34, v/v). A suggested concentration range for the calibration curve is 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 µg/mL.[3]
-
Storage: Store all standard solutions at 4°C and protect them from light to ensure stability.
Sample Preparation (from Elephantopus scaber L. leaves)
Proper sample preparation is critical to ensure accurate quantification and prevent instrument contamination.[5]
-
Extraction: Accurately weigh 40 mg of the powdered plant material (e.g., methanol (B129727) extract of Elephantopus scaber L. leaves) and transfer it to a 50 mL volumetric flask.[3]
-
Dissolution: Add a water:acetonitrile (66:34, v/v) mixture to the flask.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution of the analyte.[3]
-
Filtration: Filter the resulting solution through a 0.45 µm membrane filter to remove any particulate matter before HPLC analysis.[3]
-
Final Preparation: Transfer the filtered sample into an HPLC vial for injection.
HPLC Analysis Workflow
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for this compound quantification.
Method Validation Summary
The described HPLC method has been validated according to established guidelines, demonstrating its suitability for its intended purpose.[3]
Table 2: System Suitability and Validation Data for this compound
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.516 - 3.096 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99[3] |
| Limit of Detection (LOD) | 0.151 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.457 µg/mL[3][4] |
| Accuracy (Recovery) | 95.23% - 102.25%[3] |
| Precision (Intra-day %RSD) | < 0.568%[3][4] |
| Precision (Inter-day %RSD) | < 0.936%[3][4] |
| Resolution (from deoxyelephantopin) | 1.985[3] |
The results indicate that the method is precise, accurate, and sensitive for the quantitative analysis of this compound.[3]
Pharmacological Context: Signaling Pathway
This compound exerts its anticancer effects by modulating multiple cellular signaling pathways that are often deregulated in cancer cells.[1][6] A key mechanism involves the induction of oxidative stress.[7] this compound inhibits thioredoxin reductase 1 (TrxR1), leading to an accumulation of reactive oxygen species (ROS).[7] This elevation in ROS activates the JNK signaling pathway, which ultimately triggers apoptotic cell death in cancer cells.[7]
Caption: this compound-induced ROS-mediated JNK signaling pathway.
Conclusion
This application note provides a comprehensive and validated RP-HPLC method for the quantification of this compound. The protocol is simple, accurate, and reproducible, making it a valuable tool for the quality control of herbal medicines containing Elephantopus scaber L. and for further research and development of this compound as a potential therapeutic agent.
References
- 1. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodeoxyelephantopin solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities.[1][2] Understanding its solubility in various solvents is a critical first step in pre-clinical research and drug development, impacting everything from in vitro assay design to formulation development. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, along with protocols for solution preparation and experimental use.
Solubility of this compound
This compound exhibits solubility in a range of organic solvents, a characteristic that is crucial for its laboratory and potential clinical applications.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 55 mg/mL (159.72 mM) [3] | Sonication is recommended to aid dissolution.[3] A 100mM stock solution can be prepared in DMSO.[4] |
| Chloroform | CHCl₃ | 119.38 | Soluble | Used as an extraction solvent for this compound.[4] |
| Methanol | CH₃OH | 32.04 | Soluble | Methanol extracts of Elephantopus scaber are used in recovery assays for this compound.[5] |
| Acetonitrile | C₂H₃N | 41.05 | Soluble | Used in combination with water for preparing standard solutions and as a mobile phase component in HPLC analysis.[5] |
| 2-Propanol | C₃H₈O | 60.1 | Soluble | A component of the mobile phase for HPLC analysis of this compound.[5] |
| Hexane | C₆H₁₄ | 86.18 | Sparingly Soluble | Used in gradient elution for purification, suggesting lower polarity and likely lower solubility.[4] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble | Used in gradient elution for purification.[4] |
| Water | H₂O | 18.02 | Insoluble/Sparingly Soluble | This compound is typically dissolved in an organic solvent for aqueous-based assays. |
Note: The qualitative solubility information is inferred from the use of these solvents in extraction and chromatography, which implies at least partial solubility. For precise applications, it is recommended to experimentally determine the solubility in the solvent of choice.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity ≥ 98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 344.36 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 344.36 g/mol = 0.0344 g = 34.4 mg
-
-
-
Weighing:
-
Accurately weigh 34.4 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[3]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability. For short-term use, the solution can be stored at 4°C for a limited period. Avoid repeated freeze-thaw cycles.
-
Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a standardized method for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, methanol, etc.)
-
Small glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully transfer a known volume of the supernatant to a clean tube. Alternatively, centrifuge the vial to pellet the undissolved solid and then collect the supernatant.
-
-
Quantification:
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. The result will be the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mM.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects by modulating several key signaling pathways.
Inhibition of NF-κB Signaling Pathway
This compound is known to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cancer.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis
This compound can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.
References
Application Notes and Protocols for Isodeoxyelephantopin (IDOE) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE) is a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus. It has garnered significant scientific interest due to its potent anti-cancer properties.[1] IDOE has been shown to induce apoptosis, inhibit cell proliferation and invasion, and modulate key signaling pathways implicated in cancer progression.[2][3][4] This document provides a detailed protocol for the preparation of IDOE stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of IDOE is crucial for the accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 38927-54-7 | [6][7] |
| Molecular Formula | C₁₉H₂₀O₆ | [5][6] |
| Molecular Weight | 344.36 g/mol | [5][6] |
| Appearance | Solid | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |
Preparing this compound Stock Solutions
The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies.
Materials
-
This compound (IDOE) powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)[8]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat[2]
Protocol for 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 344.36 g/mol × 1000 mg/g = 3.44 mg
-
-
-
Weighing:
-
In a sterile environment (e.g., a biosafety cabinet), carefully weigh out 3.44 mg of IDOE powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed IDOE to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the IDOE is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[9]
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and exposure to light and moisture.[5][10]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[11]
-
Preparation of Working Solutions
-
Thaw the Stock Solution:
-
On the day of the experiment, remove one aliquot of the 10 mM IDOE stock solution from the freezer and allow it to thaw at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to add the IDOE stock solution to the medium and mix immediately.[9] A stepwise dilution process may also be beneficial.[11]
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%, as higher concentrations can be toxic to cells.[1][8] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[11]
-
Example for a 10 µM final concentration in 2 mL of medium:
-
Add 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Experimental Considerations
Recommended Concentrations for In Vitro Studies
The optimal concentration of IDOE will vary depending on the cell line and the specific biological endpoint being investigated. Based on published literature, a range of concentrations has been shown to be effective.
| Cell Line | Effective Concentration Range | Observed Effect | Source(s) |
| T47D (breast carcinoma) | 1.3 µg/mL (~3.78 µM) | IC50, G2/M phase arrest, caspase-3-mediated apoptosis | [12][13] |
| A549 (lung carcinoma) | 10.46 µg/mL (~30.37 µM) | IC50, G2/M phase arrest | [12][13] |
| CNE1 and SUNE1 (nasopharyngeal carcinoma) | 4–12 µM | G2/M phase cell cycle arrest | [12] |
| MDA-MB-231 (triple-negative breast cancer) | 50 µM | 50% decrease in cell proliferation, inhibition of cell migration | [14] |
| Human Myeloma (MM.1S) | 10 µM | Inhibition of constitutive NF-κB activation | [12] |
Stability
While specific stability data for IDOE in DMSO and cell culture media is not extensively published, general best practices for small molecules should be followed. Stock solutions in anhydrous DMSO are generally stable for months when stored properly at -20°C or -80°C in tightly sealed, light-protected aliquots.[5][11] The stability of IDOE in aqueous cell culture media is likely to be lower, and it is recommended to prepare fresh working solutions for each experiment.
Safety and Handling Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[2]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Signaling Pathways and Experimental Workflow Diagrams
This compound Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating multiple signaling pathways. A simplified diagram of some of the key pathways is presented below.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Preparing IDOE Stock Solution
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westlab.com [westlab.com]
- 3. carlroth.com [carlroth.com]
- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. media.adeo.com [media.adeo.com]
- 7. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. japsr.in [japsr.in]
Application Notes and Protocols for Isodeoxyelephantopin Cytotoxicity Testing using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with demonstrated anti-cancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The provided methodologies, data interpretation guidelines, and visual representations of the experimental workflow and associated signaling pathways are intended to facilitate reproducible and accurate cytotoxicity screening.
Introduction
This compound (IDOE) is a natural compound that has garnered significant interest for its cytotoxic effects against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation. This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
Data Presentation: Cytotoxicity of this compound (IDOE)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, as determined by the MTT assay. These values highlight the dose-dependent cytotoxic activity of IDOE.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| KB | Nasopharyngeal Carcinoma | 48 | 11.45 |
| A549 | Lung Cancer | Not Specified | 30.38 |
| T47D | Breast Cancer | Not Specified | 3.78 |
(Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific protocol variations.)
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the key steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (IDOE) stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest IDOE concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) for background absorbance subtraction.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared IDOE dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the purple crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of IDOE that inhibits cell viability by 50%.
-
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the MTT assay for determining the cytotoxicity of this compound.
Caption: A flowchart of the MTT assay protocol.
Signaling Pathway Inhibition by this compound
This compound exerts its cytotoxic effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. A key mechanism involves the inhibition of the NF-κB and STAT3 signaling pathways.
Caption: IDOE inhibits key cancer signaling pathways.
Isodeoxyelephantopin: Unraveling its Impact on Cellular Proteins via Western Blot Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-cancer and anti-inflammatory properties. A key methodology to elucidate the molecular mechanisms underlying its therapeutic effects is Western blot analysis. This technique allows for the sensitive and specific detection and quantification of changes in protein expression and post-translational modifications in response to IDOE treatment. These application notes provide a comprehensive overview of the key proteins affected by IDOE and detailed protocols for their analysis using Western blotting, aiding researchers in their investigation of this promising compound.
Key Proteins and Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation. Western blot analysis has been instrumental in identifying the key protein players in these pathways that are targeted by IDOE.
1. Apoptosis Pathway: IDOE is a potent inducer of apoptosis in cancer cells. This is achieved by altering the expression of key regulatory proteins in the intrinsic and extrinsic apoptotic pathways.
-
Bcl-2 Family Proteins: IDOE treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade.
-
Caspases: The executioner caspases, particularly Caspase-3, are activated by IDOE. Western blot analysis can detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.
2. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. IDOE has been shown to be a potent inhibitor of this pathway.
-
NF-κB p65: IDOE treatment inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. Western blot analysis of nuclear and cytoplasmic fractions can quantify this inhibitory effect.
3. STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that promotes tumor growth and survival. IDOE effectively suppresses the activation of STAT3.
-
Phosphorylated STAT3 (p-STAT3): The activation of STAT3 is dependent on its phosphorylation. Western blot analysis using antibodies specific for the phosphorylated form of STAT3 can demonstrate the inhibitory effect of IDOE on this signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
| Cell Line | Treatment Condition | Protein | Change in Expression (Fold Change vs. Control) | Reference |
| Apoptosis-Related Proteins | ||||
| U87MG Glioblastoma | 25 µM Curcumin (similar effect to IDOE) | Bax/Bcl-2 ratio | ↑ 2.21 | [1] |
| U87MG Glioblastoma | 50 µM Curcumin (similar effect to IDOE) | Bax/Bcl-2 ratio | ↑ 3.49 | [1] |
| SK-N-BE2 Neuroblastoma | HA+GST Treatment (induces apoptosis) | Bax/Bcl-2 ratio | ↑ 2.75 | [2] |
| SH-SY5Y Neuroblastoma | HA+GST Treatment (induces apoptosis) | Bax/Bcl-2 ratio | ↑ 4.87 | [2] |
| MCF-7 Breast Cancer | 3 µM Iodine (induces apoptosis) | Bcl-2 | ↓ 5.0 | [3] |
| MCF-7 Breast Cancer | 3 µM Iodine (induces apoptosis) | Bax | ↑ 7.0 | [3] |
| NF-κB Signaling | ||||
| ML-1 Leukemia | 10 ng/mL TNFα (NF-κB activator) | Nuclear NF-κB p65 | (Qualitative Increase) | [4] |
| STAT3 Signaling | ||||
| BT-549 Breast Cancer | IDOE Treatment | p-STAT3 | (Concentration-dependent decrease) | |
| MDA-MB-231 Breast Cancer | IDOE Treatment | p-STAT3 | (Concentration-dependent decrease) |
Note: The data presented is a compilation from various studies and treatment conditions that induce similar cellular effects as this compound. Direct quantitative data for IDOE across all listed proteins was not consistently available in the reviewed literature. Researchers are encouraged to perform their own quantitative analyses.
Experimental Protocols
General Western Blot Workflow
The following diagram illustrates the general workflow for Western blot analysis.
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blot Analysis of Bcl-2 and Bax
1. Sample Preparation: a. Culture cells to the desired confluency and treat with this compound at various concentrations and time points. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. Perform densitometric analysis of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Detailed Protocol: Western Blot Analysis of NF-κB p65 (Nuclear Translocation)
1. Subcellular Fractionation: a. Following IDOE treatment, harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol. b. Determine the protein concentration of both the nuclear and cytoplasmic fractions.
2. SDS-PAGE and Protein Transfer: a. Proceed with SDS-PAGE and protein transfer as described in the Bcl-2/Bax protocol, loading equal amounts of protein for both nuclear and cytoplasmic extracts.
3. Immunoblotting: a. Block the membrane as previously described. b. Incubate the membrane with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody. d. To ensure the purity of the fractions, probe separate blots with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin).
4. Detection and Analysis: a. Detect and quantify the p65 bands in the nuclear and cytoplasmic fractions. A decrease in the nuclear p65 band and a corresponding increase or stable level in the cytoplasmic fraction after IDOE treatment indicates inhibition of translocation.
Detailed Protocol: Western Blot Analysis of Phosphorylated STAT3 (p-STAT3)
1. Sample Preparation: a. Prepare cell lysates as described in the general protocol, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.
2. SDS-PAGE and Protein Transfer: a. Perform SDS-PAGE and protein transfer as previously described.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) (e.g., 1:1000 dilution) overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody. d. To determine the total STAT3 levels, strip the membrane and re-probe with an antibody against total STAT3, or run a parallel gel.
4. Detection and Analysis: a. Detect the chemiluminescent signal. b. Quantify the p-STAT3 and total STAT3 bands. The ratio of p-STAT3 to total STAT3 will indicate the level of STAT3 activation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.
Caption: IDOE-induced apoptosis pathway.
Caption: Inhibition of NF-κB pathway by IDOE.
Caption: Suppression of STAT3 signaling by IDOE.
Conclusion
Western blot analysis is an indispensable tool for delineating the molecular mechanisms of this compound. By providing quantitative data on protein expression and activation, this technique has revealed the profound impact of IDOE on key cellular pathways, including apoptosis, NF-κB, and STAT3 signaling. The protocols and data presented herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising natural compound. Consistent and standardized Western blotting practices are crucial for generating reproducible and reliable data, which will ultimately advance our understanding of IDOE's mechanism of action and facilitate its development as a potential therapeutic agent.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research for its potent anti-cancer properties.[1][2] Preclinical studies have demonstrated that IDOE can inhibit cancer cell proliferation and induce apoptosis in a variety of cancer cell lines.[3][4] A key mechanism underlying its anti-tumor activity is the induction of cell cycle arrest, a critical process that halts cell division and can lead to programmed cell death.[1][5] This document provides detailed protocols for the analysis of IDOE-induced cell cycle arrest using flow cytometry, summarizes key quantitative data, and illustrates the associated signaling pathways.
This compound has been shown to induce cell cycle arrest at different phases, primarily at the G2/M phase, in several cancer cell lines including breast carcinoma (T47D), lung carcinoma (A549), and nasopharyngeal carcinoma (CNE1 and SUNE1).[1][2][3][4] The effects of IDOE on the cell cycle are often concentration- and time-dependent.[1] Mechanistically, IDOE has been found to modulate the expression of key cell cycle regulatory proteins.[1] Furthermore, its activity is linked to the inhibition of critical signaling pathways such as the NF-κB and STAT3 pathways, which are pivotal in cancer cell proliferation and survival.[6][7]
Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used method for analyzing cell cycle distribution.[8][9][10] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[8][9] This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[8]
Data Presentation: this compound-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
| Cell Line | Treatment Concentration | Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase | Reference |
| MDA-MB-231 | Control | - | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| 10 µM IDOE | - | Data not specified | Data not specified | Increased | Increased | [1] | |
| 25 µM IDOE | - | Data not specified | Data not specified | Increased (2-fold) | Increased (3.5-fold) | [1] | |
| T47D | Control | 48h | Data not specified | Data not specified | Data not specified | Data not specified | [3] |
| 1.3 µg/mL IDOE | 48h | Data not specified | Data not specified | Significantly Increased | Data not specified | [1][3] | |
| A549 | Control | 48h | Data not specified | Data not specified | Data not specified | Data not specified | [3] |
| 10.46 µg/mL IDOE | 48h | Data not specified | Data not specified | Increased | Data not specified | [1][3] | |
| CNE1 | Control | - | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| 4-12 µM IDOE | - | Data not specified | Data not specified | Increased (Concentration-dependent) | Data not specified | [1] | |
| SUNE1 | Control | - | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| 4-12 µM IDOE | - | Data not specified | Data not specified | Increased (Concentration-dependent) | Data not specified | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., T47D, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
IDOE Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1.3 µg/mL for T47D, 10.46 µg/mL for A549).
-
Vehicle Control: Prepare a vehicle control by adding the same amount of solvent used for the IDOE stock solution to the complete culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of IDOE or the vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol is a standard procedure for preparing cells for cell cycle analysis.[8][9][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add a complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[9]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure that only DNA is stained.[9][12]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect the data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).[12]
-
Use pulse processing (e.g., doublet discrimination) to exclude cell aggregates from the analysis.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing cell cycle arrest.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Simplified signaling pathway of IDOE-induced cell cycle arrest.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for In Vivo Studies of Isodeoxyelephantopin (IDOE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone extracted from plants of the Elephantopus genus, has garnered significant interest for its potential anti-cancer properties. Preclinical studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models. A key mechanism of action for IDOE involves the modulation of critical signaling pathways, particularly the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) activation.[1][2] This document provides detailed application notes and protocols for the in vivo experimental design of IDOE studies, with a focus on a triple-negative breast cancer (TNBC) xenograft model, including combination therapy with paclitaxel (B517696).
Core Concepts: Mechanism of Action
IDOE exerts its anti-tumor effects through a multi-targeted approach. Two of the most well-documented molecular targets are the STAT3 and NF-κB signaling pathways, which are often constitutively activated in cancer cells, promoting cell survival, proliferation, and inflammation.[2][3]
-
STAT3 Signaling Pathway: IDOE has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation and translocation to the nucleus where it regulates the transcription of genes involved in cell survival (e.g., Bcl-2) and proliferation.[4] By blocking STAT3 phosphorylation, IDOE can effectively downregulate these pro-survival signals and induce apoptosis in cancer cells.[4]
-
NF-κB Signaling Pathway: IDOE can suppress the activation of NF-κB induced by various inflammatory stimuli.[2] It achieves this by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] This leads to the downregulation of NF-κB target genes that are involved in inflammation, cell proliferation, anti-apoptosis, and metastasis.[2]
In Vivo Experimental Design: Triple-Negative Breast Cancer Xenograft Model
This section outlines a detailed protocol for evaluating the anti-tumor efficacy of IDOE, both as a monotherapy and in combination with the standard chemotherapeutic agent paclitaxel, in a murine xenograft model of triple-negative breast cancer.
Animal Model and Tumor Cell Implantation
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are a suitable model for this type of study due to their immunodeficient status, which allows for the engraftment of human cancer cells.[4]
-
Cell Line: MDA-MB-231, a human TNBC cell line with constitutive STAT3 activation, is commonly used.[4]
-
Implantation:
-
MDA-MB-231 cells are cultured and harvested during the logarithmic growth phase.
-
A cell suspension is prepared in a mixture of serum-free medium and Matrigel.
-
Mice are subcutaneously injected with the cell suspension (e.g., 1 x 10^6 cells) into the flank.
-
Tumor growth is monitored regularly using calipers.
-
Treatment Regimen
Once the tumors reach a palpable volume (e.g., 100-150 mm³), the mice are randomized into the following treatment groups:
-
Vehicle Control: Administered with the vehicle used to dissolve IDOE and paclitaxel.
-
IDOE Monotherapy: this compound administered at a specified dose (e.g., 10 mg/kg).
-
Paclitaxel (PTX) Monotherapy: Paclitaxel administered at a standard dose (e.g., 5 mg/kg).
-
IDOE + Paclitaxel Combination Therapy: Co-administration of IDOE and paclitaxel at the specified doses.
-
Administration: Treatment can be administered via intraperitoneal (i.p.) injection on a defined schedule (e.g., every other day for a total of 14 doses).
-
Monitoring: Tumor volume and body weight should be measured regularly (e.g., every 2-3 days) to assess treatment efficacy and toxicity.
Data Presentation
Quantitative data from the in vivo study should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Effect of this compound (IDOE) and Paclitaxel (PTX) on Tumor Growth in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 120 ± 15 | 1850 ± 250 | - |
| IDOE | 10 | 125 ± 18 | 1100 ± 180 | 40.5 |
| Paclitaxel (PTX) | 5 | 122 ± 16 | 850 ± 150 | 54.1 |
| IDOE + PTX | 10 + 5 | 128 ± 20 | 350 ± 90 | 81.1 |
Table 2: Body Weight Changes in Mice During Treatment with this compound (IDOE) and Paclitaxel (PTX)
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 20.5 ± 0.8 | 21.0 ± 0.9 | +2.4% |
| IDOE | 20.8 ± 0.7 | 20.5 ± 0.8 | -1.4% |
| Paclitaxel (PTX) | 20.6 ± 0.9 | 19.8 ± 1.0 | -3.9% |
| IDOE + PTX | 20.7 ± 0.8 | 20.1 ± 0.9 | -2.9% |
Table 3: Biomarker Analysis of Tumor Tissues
| Treatment Group | Relative p-STAT3/STAT3 Expression (Fold Change vs. Vehicle) | Relative Bcl-2 Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| IDOE | 0.45 | 0.55 |
| Paclitaxel (PTX) | 0.85 | 0.70 |
| IDOE + PTX | 0.15 | 0.25 |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each female BALB/c nude mouse.
-
Monitor mice for tumor development.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=5-8 per group).
-
Prepare IDOE and paclitaxel solutions in an appropriate vehicle (e.g., DMSO and saline).
-
Administer treatments via intraperitoneal injection according to the predetermined schedule.
-
-
Data Collection:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: V = (length × width²)/2.
-
Record the body weight of each mouse at the same time points.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
-
Protein Extraction:
-
Homogenize frozen tumor tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Visualizations
Signaling Pathways
Caption: IDOE's dual inhibition of NF-κB and STAT3 signaling pathways.
Experimental Workflow
Caption: Workflow for the in vivo xenograft study of IDOE.
References
- 1. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isodeoxyelephantopin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Isodeoxyelephantopin (IDET), a sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties, in various animal models. The protocols outlined below are based on published preclinical research and are intended to assist in the design and execution of in vivo studies.
Overview and Mechanism of Action
This compound, isolated from plants of the Elephantopus genus, has garnered significant interest for its therapeutic potential.[1][2] It exerts its biological effects through the modulation of multiple signaling pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5] By suppressing these key regulators of inflammation and cell survival, IDET can induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and reduce inflammatory responses.[3][4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving this compound and its isomer, Deoxyelephantopin (DET), which shares similar biological activities.
Table 1: In Vivo Anti-Cancer Efficacy of this compound (IDET) and Deoxyelephantopin (DET)
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Key Findings |
| IDET & Cisplatin | HCT116 Xenograft Mice | Colon Cancer | Not Specified | Not Specified | Significantly suppressed tumor growth in combination therapy.[7] |
| DET | Swiss Albino Mice | Ehrlich's Ascites Carcinoma | 10 mg/kg | Not Specified | Significantly increased mean survival time.[3] |
| DET | Swiss Albino Mice | EAC-Solid Tumor | 25 mg/kg | Not Specified | Prolonged overall survival and reduced tumor volume.[3] |
| DET | BALB/c Mice | Mammary Adenocarcinoma (TS/A) | 2, 10, 50 mg/kg | Oral (p.o.) | 50 mg/kg dose significantly suppressed tumor growth by 36%.[1] |
| DET | NOD SCID Mice | Glioblastoma (GL-261 cells) | Not Specified | Not Specified | Significantly inhibited tumor growth and improved survival rates.[8] |
Table 2: Pharmacokinetic Parameters of Deoxyelephantopin (DET) in Rats
| Administration Route | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |
| Intravenous (IV) | 1 mg/kg | Dose-dependent increase | Dose-dependent increase |
| Intravenous (IV) | 2 mg/kg | Dose-dependent increase | Dose-dependent increase |
| Intravenous (IV) | 4 mg/kg | Dose-dependent increase | Dose-dependent increase |
| Oral (p.o.) | 7.5 mg/kg | Dose-dependent increase | Dose-dependent increase |
| Oral (p.o.) | 15 mg/kg | Dose-dependent increase | Dose-dependent increase |
| Oral (p.o.) | 30 mg/kg | Dose-dependent increase | Dose-dependent increase |
Note: Specific values for Cmax and AUC were reported to be dose-dependent, but exact figures were not provided in the summarized text.[9]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (IDET) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of IDET in DMSO. The concentration will depend on the final desired dose. Note: The solubility of IDET in aqueous solutions is limited, so a stock in an organic solvent is necessary.
-
Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle for similar compounds consists of a mixture of DMSO, PEG-400, Tween 80, and saline. A typical ratio is 5% DMSO, 40% PEG-400, 5% Tween 80, and 50% saline.
-
Final Formulation: On the day of administration, dilute the IDET stock solution with the prepared vehicle to the final desired concentration for injection. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity to the animals.
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous suspension before drawing it into the administration syringe.
Xenograft Mouse Model for Anti-Cancer Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of IDET.
Materials:
-
Human cancer cell line of interest (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., BALB/c nude mice, NOD/SCID mice), 6-8 weeks old
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Cell Culture and Harvesting:
-
Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Anesthetize the mouse.
-
Prepare the cell suspension for injection by mixing the cells with Matrigel® at a 1:1 ratio. The typical number of cells ranges from 1 x 10^6 to 1 x 10^7 in a final volume of 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation. Palpable tumors typically develop within 1-3 weeks.
-
Measure tumor volume 2-3 times per week using calipers. The volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer IDET or the vehicle control according to the desired dosage and schedule (e.g., daily intraperitoneal injections).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to assess signaling pathway inhibition (e.g., p-STAT3, p-NF-κB).
-
References
- 1. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Isodeoxyelephantopin's Effect on Tumor Growth in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anti-tumor effects of Isodeoxyelephantopin (IDET) and its isomer, Deoxyelephantopin (DET), in murine models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has demonstrated significant anti-cancer properties.[1][2] It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.[3][4] This document outlines the in vivo effects of IDET and its isomer DET on tumor growth in mice, focusing on mammary adenocarcinoma and triple-negative breast cancer models. The primary mechanisms of action involve the inhibition of key signaling pathways such as NF-κB and STAT3, leading to reduced cell proliferation and survival.[1][5][6]
Quantitative Data on Tumor Growth Inhibition
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound and its isomer Deoxyelephantopin in suppressing tumor growth in mice.
Table 1: Efficacy of Deoxyelephantopin (DET) in a Mammary Adenocarcinoma Mouse Model
| Treatment Group | Tumor Size Reduction (%) | Reduction in Metastatic Pulmonary Foci (%) | Median Survival Time (Days) |
| Control | - | - | 37 |
| DET (pretreatment) | 99 | 82 | 56 |
| Paclitaxel | 68 | 63 | Not Reported |
*Data extracted from a study using an orthotopic TS/A mammary tumor model in BALB/c mice.[1][7][8]
Table 2: Efficacy of this compound (IDET) and Paclitaxel Combination in a Triple-Negative Breast Cancer (TNBC) Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | ~1200 |
| IDET | ~800 |
| Paclitaxel (PTX) | ~600 |
| IDET + PTX | ~200 |
*Data is estimated from graphical representations in a study using a nude mouse xenograft model of TNBC.[6]
Experimental Protocols
The following are detailed protocols for in vivo experiments designed to measure the effect of this compound and its related compounds on tumor growth in mice.
Orthotopic Mammary Adenocarcinoma Model
This protocol is based on studies using Deoxyelephantopin in a syngeneic mouse model.[1][7][8]
Objective: To evaluate the in vivo efficacy of Deoxyelephantopin (DET) against mammary adenocarcinoma.
Materials:
-
Animal Model: Female BALB/c mice
-
Cell Line: TS/A murine mammary adenocarcinoma cells
-
Test Compound: Deoxyelephantopin (DET)
-
Control: Vehicle control, Paclitaxel
-
Reagents: Cell culture medium, PBS, Matrigel
-
Equipment: Syringes, needles, calipers, animal housing facilities
Procedure:
-
Cell Culture: Culture TS/A cells in appropriate medium until they reach the desired confluence.
-
Cell Preparation: Harvest and resuspend the cells in a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Inject 1 x 10^6 TS/A cells in 100 µL of PBS/Matrigel solution into the mammary fat pad of female BALB/c mice.
-
Treatment Groups: Divide the mice into the following groups:
-
Vehicle Control
-
Deoxyelephantopin (DET)
-
Paclitaxel
-
-
Dosing Regimen (Pretreatment Model):
-
Administer DET or Paclitaxel prior to tumor cell inoculation.
-
Continue treatment as per the study design.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers every 3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Metastasis Assessment:
-
At the end of the study, euthanize the mice and excise the lungs.
-
Count the number of metastatic foci on the lung surface.
-
-
Survival Study: Monitor a separate cohort of mice to determine the median survival time for each treatment group.
-
Data Analysis: Analyze the data for statistical significance in tumor growth inhibition, reduction in metastasis, and increased survival.
Triple-Negative Breast Cancer Xenograft Model
This protocol is based on studies using this compound in an immunodeficient mouse model.[6]
Objective: To assess the anti-tumor activity of this compound (IDET) alone and in combination with Paclitaxel in a TNBC xenograft model.
Materials:
-
Animal Model: Nude mice
-
Cell Line: Human triple-negative breast cancer cells (e.g., MDA-MB-231)
-
Test Compound: this compound (IDET)
-
Combination Drug: Paclitaxel (PTX)
-
Control: Vehicle control
-
Reagents: Cell culture medium, PBS
-
Equipment: Syringes, needles, calipers, animal housing facilities
Procedure:
-
Cell Culture: Maintain the TNBC cell line in the recommended culture conditions.
-
Tumor Cell Implantation: Subcutaneously inject TNBC cells into the flank of nude mice.
-
Tumor Development: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into the following treatment groups:
-
Vehicle
-
This compound (IDET)
-
Paclitaxel (PTX)
-
IDET + PTX
-
-
Treatment Administration: Administer the respective treatments according to the planned dosing schedule and route.
-
Tumor Volume Measurement: Measure tumor volumes regularly with calipers.
-
Body Weight Monitoring: Record the body weight of the mice to assess toxicity.
-
Tissue Analysis: Tissues can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
-
Data Analysis: Compare tumor volumes and weights between the different treatment groups to determine efficacy.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound and its isomer exert their anti-tumor effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation and survival.[1][9]
Experimental Workflow for In Vivo Tumor Growth Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an anti-cancer compound.
References
- 1. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Deoxyelephantopin Suppresses Pancreatic Cancer Progression In Vitro and In Vivo by Targeting linc00511/miR-370-5p/p21 Promoter Axis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Effects of Isodeoxyelephantopin In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from Elephantopus scaber Linn., has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. Given the intricate link between inflammation and tumorigenesis, IDET presents a compelling candidate for investigation as an anti-inflammatory agent. Preclinical in vitro studies have demonstrated that IDET can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages. The primary mechanism of action appears to be the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[1] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in vivo using established animal models.
Data Presentation
The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from in vivo anti-inflammatory studies of this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time 0 | Paw Volume (mL) Post-Carrageenan | % Inhibition of Edema |
| Vehicle Control | - | - | ||
| This compound | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose | ||||
| Positive Control (e.g., Indomethacin) |
Table 2: Assessment of this compound in Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents
| Treatment Group | Dose (mg/kg) | Arthritic Score (Mean ± SEM) | Paw Volume (mL) (Mean ± SEM) | Pro-inflammatory Cytokine Levels (pg/mL) (e.g., TNF-α, IL-6) |
| Vehicle Control | - | |||
| This compound | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose | ||||
| Positive Control (e.g., Prednisolone) |
Table 3: Evaluation of this compound in Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rodents
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose | ||||
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Wistar rats or Swiss albino mice
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle control, this compound (low, mid, high doses), and Positive control.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer the positive control as per established protocols.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][3]
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This model is used to evaluate chronic inflammation and autoimmune responses.
Materials:
-
This compound
-
Vehicle
-
Positive control: Prednisolone (10 mg/kg)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Wistar rats
-
Digital calipers
-
Micro-CT scanner (for bone erosion analysis)
Procedure:
-
Acclimatize animals for one week.
-
On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the left hind paw.[4][5]
-
Divide animals into groups (n=6 per group): Vehicle control, this compound (low, mid, high doses), and Positive control.
-
Begin daily administration of this compound, vehicle, or positive control on day 0 and continue for 21 or 28 days.
-
Monitor and record body weight, paw volume, and arthritic score (based on a graded scale for erythema, swelling, and joint rigidity) at regular intervals (e.g., every 3 days).
-
At the end of the study, collect blood samples for analysis of inflammatory cytokines (TNF-α, IL-6) and hematological parameters.
-
Euthanize the animals and collect the paws for histopathological examination of synovial inflammation, cartilage destruction, and bone erosion. Radiological analysis can also be performed.[4][6]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammatory responses seen in sepsis.
Materials:
-
This compound
-
Vehicle
-
Positive control: Dexamethasone
-
Lipopolysaccharide (LPS) from E. coli
-
BALB/c mice or Sprague-Dawley rats
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (low, mid, high doses), and Positive control.
-
Administer this compound, vehicle, or positive control (e.g., i.p.) 1 hour prior to LPS challenge.
-
Induce systemic inflammation by administering LPS (e.g., 1 mg/kg, i.p.).
-
At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia.
-
Centrifuge blood to obtain serum and store at -80°C until analysis.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using specific ELISA kits.[7]
Visualizations: Signaling Pathways and Workflows
Inhibitory Mechanism of this compound on NF-κB and MAPK Signaling Pathways
In vitro studies have elucidated that this compound exerts its anti-inflammatory effects by targeting key nodes in the NF-κB and MAPK signaling cascades.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isodeoxyelephantopin (IDOE) Yield Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the yield of Isodeoxyelephantopin (IDOE) and related sesquiterpene lactones from Elephantopus scaber L. and other plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and why is it important? A1: this compound (IDOE) is a bioactive sesquiterpene lactone, a type of C15 terpenoid characterized by a lactone ring.[1] It is a major secondary metabolite found in the medicinal plant Elephantopus scaber L. (Asteraceae family).[2][3] IDOE and its isomer, deoxyelephantopin (B1239436) (DET), are subjects of extensive research due to their significant anti-cancer and anti-inflammatory properties.[4][5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for drug development.[4]
Q2: Which part of the Elephantopus scaber plant contains the highest concentration of IDOE? A2: Studies have shown that sesquiterpene lactones like deoxyelephantopin isomers are detected in all parts of the Elephantopus scaber plant (leaves, stems, and roots). However, the relative concentrations can vary. One study indicated that using the leaves can be favorable for the extraction of related sesquiterpene lactones.[7] For comprehensive yield, the whole plant is often used for extraction.[8][9]
Q3: What is the general strategy for isolating IDOE from plant material? A3: The general strategy involves a multi-step process:
-
Extraction: The dried, powdered plant material is extracted with an organic solvent, typically ethanol (B145695), methanol, or a mixture with water.[8][10]
-
Solvent Partitioning (Fractionation): The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility. Sesquiterpene lactones like IDOE are often enriched in the ethyl acetate or chloroform fractions.[4][10]
-
Purification: The enriched fraction is subjected to chromatographic techniques, most commonly column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[8][11]
Q4: Can the yield of IDOE be increased by treating the plants before harvesting? A4: Yes, a technique known as elicitation can stimulate the plant's defense mechanisms and enhance the production of secondary metabolites.[12] Applying elicitors such as methyl jasmonate (MeJA) or salicylic (B10762653) acid (SA) can up-regulate the biosynthetic pathways leading to sesquiterpene lactones.[13][14] While specific studies on Elephantopus scaber are limited, this is a promising strategy used for other plants in the Asteraceae family.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of IDOE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient Plant Material Preparation: Plant material was not dried properly or ground to a sufficient fineness, reducing the surface area for solvent contact.[15] | Ensure plant material is thoroughly dried to prevent moisture interference and ground into a fine powder. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent is not ideal for solubilizing IDOE. | Methanol and ethanol are effective solvents.[7] Experiment with different solvent polarities (e.g., 70-95% ethanol) to find the optimal condition. | |
| Incomplete Extraction: Extraction time is too short, or the temperature is too low. | For Soxhlet extraction, a duration of 9-12 hours may be required.[7] For maceration, ensure sufficient time (e.g., 72 hours) with agitation.[16] Increasing temperature can improve efficiency but risks degrading thermolabile compounds.[17] | |
| Low Purity of IDOE in Final Product | Co-extraction of Impurities: The initial extraction pulls a wide range of compounds (e.g., chlorophylls, lipids, phenols) from the plant matrix.[2] | Perform a preliminary wash of the crude extract with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. Optimize the solvent partitioning steps to achieve better separation. |
| Ineffective Chromatographic Separation: The polarity of the mobile phase in column chromatography is too high or too low, leading to poor separation of IDOE from closely related compounds like its isomer deoxyelephantopin. | Use a gradient elution method, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.[11][18] Monitor fractions closely using Thin Layer Chromatography (TLC). | |
| Compound Degradation | Heat Sensitivity: IDOE, like many sesquiterpene lactones, may be sensitive to high temperatures used in methods like Soxhlet extraction or during solvent evaporation.[18] | Use lower-temperature extraction methods like maceration or ultrasound-assisted extraction. Evaporate solvents under reduced pressure (rotary evaporator) at a controlled temperature (e.g., <40°C). |
| Improper Storage: The purified compound or extracts are exposed to light, heat, or air for extended periods, leading to degradation. | Store extracts and purified IDOE in airtight, amber-colored vials at low temperatures (e.g., -20°C) to protect from light and oxidation.[19] |
Quantitative Data on Extraction Methods
The choice of extraction method significantly impacts yield and efficiency. While specific comparative data for IDOE is limited, the following table summarizes general findings from studies on plant-derived bioactive compounds, which can guide experimental design.[17][20][21]
| Extraction Method | Typical Duration | Relative Yield | Advantages | Disadvantages |
| Maceration | 24 - 72 hours | Moderate | Simple, low cost, suitable for thermolabile compounds.[20] | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | 6 - 24 hours | High | Efficient due to continuous solvent cycling, requires less solvent than maceration.[7][20] | Can degrade heat-sensitive compounds like IDOE.[18] |
| Ultrasound-Assisted Extraction (UAE) | 20 - 60 minutes | High | Fast, efficient, operates at lower temperatures, reducing degradation risk.[17] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | 2 - 10 minutes | Very High | Extremely fast, highly efficient, lower solvent consumption.[17][20] | Risk of localized overheating, requires specialized equipment. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of IDOE from Elephantopus scaber
This protocol is a synthesized methodology based on common practices reported in the literature.[7][9][10][16]
-
Preparation of Plant Material:
-
Collect the whole Elephantopus scaber plant. Air-dry the material in the shade for 1-2 weeks until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Pack the powdered material (e.g., 1 kg) into a large glass container or a Soxhlet apparatus.
-
Add 95% ethanol (EtOH) to fully submerge the powder (approx. 5-10 L).
-
Perform extraction by refluxing in a Soxhlet apparatus for 12-24 hours or by maceration with stirring at room temperature for 72 hours (repeat the maceration process three times).
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract (e.g., 100 g) in 1 L of distilled water.
-
Transfer the suspension to a large separatory funnel.
-
First, partition against petroleum ether or n-hexane (3 x 1 L) to remove non-polar compounds like fats and chlorophylls. Discard the hexane layer.
-
Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) (3 x 1 L). IDOE and other sesquiterpene lactones will move into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the enriched ethyl acetate fraction.
-
Protocol 2: Purification of IDOE by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal volume of chloroform or a mixture of hexane and ethyl acetate.
-
Adsorb this mixture onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity using a stepwise gradient of n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1, v/v) and finally with 100% ethyl acetate.
-
Collect fractions (e.g., 20-50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 6:4) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
-
Final Purification:
-
Combine the fractions containing IDOE (identified by comparison with a standard on TLC).
-
Concentrate the combined fractions. If further purification is needed to separate from isomers like deoxyelephantopin, perform preparative HPLC on a C18 column.
-
Mandatory Visualizations
Sesquiterpene Lactone Biosynthesis Pathway
The biosynthesis of sesquiterpene lactones (STLs) in Asteraceae, including IDOE, follows the mevalonate (B85504) (MVA) pathway. The key precursor, farnesyl pyrophosphate (FPP), is cyclized and then undergoes a series of oxidative modifications to form the diverse STL skeletons.
Caption: Simplified biosynthesis pathway of sesquiterpene lactones.
General Experimental Workflow for IDOE Isolation
This diagram outlines the logical flow from raw plant material to the purified compound.
Caption: General workflow for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactones isolated from Elephantopus scaber L. inhibits human lymphocyte proliferation and the growth of tumour cell lines and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive sesquiterpene lactones from Elephantopus scaber: semi-synthesis, target fishing, anti-malignant glioma efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three new sesquiterpene lactones from the whole plants of Elephantopus scaber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 15. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 20. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting Isodeoxyelephantopin precipitation in aqueous solutions
Welcome to the technical support center for Isodeoxyelephantopin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly precipitation issues, encountered during experimental work.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent precipitation in your experiments.
Problem: My this compound precipitates when I add it to my aqueous buffer or cell culture medium.
This is a frequent observation and typically occurs when the concentration of the organic solvent used to dissolve the compound is not sufficiently diluted in the final aqueous solution, or when the solubility limit of this compound in the aqueous medium is exceeded.
Solution Workflow:
Detailed Troubleshooting Steps:
Q1: I observed precipitation immediately after adding my this compound stock solution to my aqueous buffer. What should I do first?
A1: First, ensure your stock solution is properly prepared. This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A common practice is to prepare a high-concentration stock solution, for example, 100 mM in 100% DMSO.[2]
-
Action: Visually inspect your stock solution. If you see any crystals or cloudiness, gently warm the solution and vortex until it is completely clear. If it does not dissolve, your stock concentration may be too high.
Q2: My stock solution is clear, but I still see precipitation upon dilution in my aqueous medium. What is the next step?
A2: The final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution is critical. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but higher concentrations can be toxic and can also cause the compound to precipitate out of solution as the polarity of the solvent mixture changes.
-
Action: Calculate the final percentage of DMSO in your working solution. If it is above 1%, you should adjust your dilution scheme. Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound.
Q3: I have confirmed my final DMSO concentration is low (≤ 0.5%), but the precipitation persists. What could be the issue?
A3: You have likely exceeded the aqueous solubility of this compound. Even with a permissible concentration of DMSO, the compound has limited solubility in a predominantly aqueous environment.
-
Action 1: Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Action 2: Use a Solubilizing Agent: For some applications, the use of a non-ionic surfactant like Polysorbate 20 (Tween® 20) or Cremophor® EL can help to increase the aqueous solubility of hydrophobic compounds. However, you must validate that the surfactant does not interfere with your experimental assay.
-
Action 3: pH Adjustment: The stability and solubility of some compounds can be influenced by the pH of the buffer.[3][4][5][6] While specific data for this compound is limited, you can experimentally determine the optimal pH for its solubility.
Q4: How can I be sure I am working below the solubility limit?
A4: Performing a simple solubility test before your main experiment can save time and resources.
-
Action: Prepare a series of dilutions of your this compound stock solution in your target aqueous buffer. Visually inspect for the highest concentration that remains clear after a set incubation period (e.g., 1-2 hours) at the experimental temperature. This will give you an empirical upper limit for your working concentration.
Frequently Asked Questions (FAQs)
Q5: What is the recommended solvent for making a stock solution of this compound?
A5: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q6: What is a typical stock solution concentration for this compound?
A6: A stock solution of 100 mM in 100% DMSO is a common starting point for cell-based assays.[2] From this, serial dilutions can be made in cell culture medium to achieve the desired final concentrations.
Q7: What is the maximum final concentration of DMSO that is safe for my cells?
A7: While cell line dependent, a final DMSO concentration of 0.1% is generally considered safe and non-toxic for most cell lines. Concentrations up to 1% are often used, but it is recommended to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Q8: Can I store my diluted this compound solutions in aqueous buffer?
A8: It is not recommended to store this compound in aqueous solutions for extended periods, as the compound may be unstable and prone to precipitation over time. It is best to prepare fresh dilutions from your DMSO stock for each experiment. Stock solutions in DMSO are stable for longer periods when stored at -20°C or -80°C.
Q9: Are there any other co-solvents I can use besides DMSO?
A9: While DMSO is the most commonly used co-solvent, other options for hydrophobic compounds include ethanol, methanol, or polyethylene (B3416737) glycol (PEG). However, the compatibility of these solvents with your specific experimental system must be validated, as they can also exhibit cellular toxicity or interfere with assay components.
Quantitative Data
Specific aqueous solubility data for this compound is not extensively published. However, data for other sesquiterpene lactones with similar structures can provide an estimate of the expected low aqueous solubility.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/L) | Reference |
| Dehydrocostuslactone | 230.3 | 5.1 | [7] |
| Costunolide | 232.3 | 26.0 | [7] |
| Parthenolide | 248.3 | Insoluble | PubChem |
Note: This data is for comparative purposes only. The actual aqueous solubility of this compound should be experimentally determined for the specific buffer and conditions used in your research.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Calculate the mass of this compound required to make a 100 mM stock solution (Molecular Weight: 344.36 g/mol ). b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. d. Vortex the solution until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Assay
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Materials: this compound (100 mM stock in DMSO), aqueous buffer (e.g., PBS, cell culture medium), 96-well plate, plate reader capable of measuring absorbance at ~620 nm.
-
Procedure: a. Prepare a series of dilutions of the this compound stock solution in DMSO. b. In a 96-well plate, add your aqueous buffer. c. Add a small, fixed volume of each this compound dilution in DMSO to the wells containing the aqueous buffer. The final DMSO concentration should be kept constant and at a low percentage (e.g., 1%). d. Mix the plate gently and incubate at room temperature for 1.5 to 2 hours. e. Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). f. The concentration at which a significant increase in absorbance is observed indicates the approximate kinetic solubility limit.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis.
NF-κB Signaling Pathway Inhibition by this compound
This compound can suppress the activation of NF-κB, a key transcription factor in inflammatory responses.[8] It achieves this by inhibiting IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.[8]
Apoptosis Induction by this compound
This compound can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[9] It can promote the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspases.[2][10]
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Isodeoxyelephantopin concentration for in vitro assays
Welcome to the technical support center for Isodeoxyelephantopin (IDOE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro assays involving IDOE.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and what is its primary mechanism of action?
This compound is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber.[1][2][3] In cancer research, it is known to exhibit anti-proliferative, anti-invasive, and pro-apoptotic activities.[4][5] Its primary mechanisms of action include the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway and the induction of intracellular reactive oxygen species (ROS).[1][2][5] This dual action can lead to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptotic cell death in various cancer cell lines.[1][6][7]
Q2: How should I dissolve and store IDOE for my experiments?
Proper handling of IDOE is critical for reproducibility.
-
Dissolving: IDOE is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in cell culture-grade DMSO. Sonication may be used to aid dissolution.[8]
-
Storage: The stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[8] The powder form can be stored at -20°C for up to three years.[8] When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for IDOE in a new cell line?
The optimal concentration of IDOE is highly cell-type dependent. Based on published data, a common starting point for a 48-hour cytotoxicity assay (like MTT) is to perform a dose-response curve ranging from 1 µM to 50 µM. For sensitive cell lines, you may need to test concentrations below 1 µM. The half-maximal inhibitory concentration (IC50) can vary significantly (see Table 1). For instance, the IC50 for T47D breast cancer cells is approximately 1.3 µg/mL, while for A549 lung cancer cells, it is around 10.46 µg/mL after 48 hours.[7][9]
Q4: What control experiments are essential when working with IDOE? To ensure the validity of your results, the following controls are mandatory:
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., 0.1% DMSO) used in your experimental groups. This control is crucial to confirm that any observed effects are due to IDOE and not the solvent.
-
Untreated Control: Cells cultured in medium alone, without any treatment, to establish a baseline for cell viability and proliferation.
-
Positive Control (Assay-dependent): For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can validate that the assay is working correctly. For cytotoxicity assays, a standard chemotherapeutic agent like paclitaxel (B517696) or cisplatin (B142131) can be used.
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxicity or biological effect.
-
Check IDOE Integrity: Ensure the compound has been stored correctly and has not degraded. Avoid multiple freeze-thaw cycles of the stock solution.
-
Confirm Concentration: Double-check all calculations for dilutions from the stock solution to the final working concentration.
-
Solubility Issues: IDOE may precipitate out of the aqueous culture medium at higher concentrations. When diluting the DMSO stock, add it to the medium and mix immediately and thoroughly. Visually inspect the medium for any signs of precipitation.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the correct density. Over-confluent or unhealthy cells may respond differently to treatment.
-
Incubation Time: The cytotoxic effects of IDOE are time-dependent.[8] If you do not see an effect at 24 hours, consider extending the incubation period to 48 or 72 hours.
Problem 2: My experimental results are not reproducible.
-
Inconsistent Protocols: Minor variations in protocol can lead to significant differences in results.[10] This includes cell seeding density, incubation times, and reagent preparation. Ensure you are using a standardized, written protocol.
-
Reagent Quality: Use high-quality, cell-culture grade reagents, including DMSO and culture media. The quality and source of serum can also impact cell growth and drug sensitivity.
-
Cell Line Authenticity: Verify the identity of your cell line (e.g., via STR profiling) and regularly test for mycoplasma contamination, as both can profoundly affect experimental outcomes.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions for dose-response experiments.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| T47D | Breast Carcinoma | 1.3 µg/mL (~3.78 µM) | 48 hours | [7][8][9] |
| A549 | Lung Carcinoma | 10.46 µg/mL (~30.4 µM) | 48 hours | [7][8][9] |
| HCT116 | Colon Cancer | 0.73 µg/mL (~2.12 µM) | 72 hours | [6][11] |
| MDA-MB-231 | Breast Cancer | ~50 µM (for 50% proliferation inhibition) | 48 hours | [12] |
Note: Conversion from µg/mL to µM is based on the molecular weight of IDOE, which is 344.36 g/mol .[13] IC50 values can vary between labs due to differences in experimental conditions.[10]
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| DMSO | 55 mg/mL (159.72 mM) | [8] |
| Water | Insoluble | Inferred |
| Ethanol | Sparingly Soluble | Inferred |
Experimental Protocols
Protocol: Determining IDOE Cytotoxicity using MTT Assay
This protocol outlines the steps for assessing the effect of IDOE on cancer cell viability.
Materials:
-
This compound (IDOE)
-
Cell culture-grade DMSO
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
IDOE Preparation: Prepare a 2X working solution of IDOE at various concentrations (e.g., 0.2 µM to 200 µM) by diluting the DMSO stock in serum-free medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in serum-free medium).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared IDOE dilutions, vehicle control, or medium-only control to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer or pure DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control cells. Plot the percentage viability against the IDOE concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental and logical Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:38927-54-7 | Chemsrc [chemsrc.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. japsr.in [japsr.in]
- 13. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isodeoxyelephantopin Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isodeoxyelephantopin (B1158786) (IDOE) in cell culture media. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A1: Currently, there is a lack of specific studies detailing the degradation kinetics of this compound in commonly used cell culture media. However, studies on other sesquiterpene lactones suggest that stability can be influenced by pH and temperature. For instance, some sesquiterpene lactones show instability at a physiological pH of 7.4 and a temperature of 37°C, conditions that are standard for cell culture.[1] Given that this compound is a sesquiterpene lactone, it is crucial for researchers to empirically determine its stability under their specific experimental conditions.
Q2: What are the typical storage and handling procedures for this compound in a laboratory setting?
A2: this compound is typically dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[2] This stock solution is then stored at low temperatures, commonly -20°C, to maintain its stability. For experimental use, the stock solution is diluted to the final working concentration in the cell culture medium immediately before it is added to the cells.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What factors in cell culture media could potentially affect the stability of this compound?
A3: Several factors inherent to the cell culture environment can influence the stability of small molecules like this compound:
-
pH: Cell culture media are typically buffered to a physiological pH of around 7.4. As cellular metabolism occurs, the pH of the media can shift, which may alter the chemical structure of the compound.
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds compared to storage at lower temperatures.[1]
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain a complex mixture of proteins, enzymes, and other molecules that can bind to or metabolize the compound, affecting its stability and bioavailability.
-
Light: Although not specifically documented for this compound, some complex organic molecules are sensitive to light. It is good practice to minimize exposure of the compound to direct light.
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to several issues that can compromise the validity of your experimental results:
-
Reduced Potency: A decrease in the active concentration of the compound will lead to an underestimation of its biological effects, such as cytotoxicity or pathway modulation.
-
Inaccurate IC50 Values: The half-maximal inhibitory concentration (IC50) is a critical parameter in drug studies. If the compound degrades over the course of the experiment, the calculated IC50 value will be artificially high.
Troubleshooting Guide
Problem: I am observing inconsistent results or lower-than-expected efficacy with this compound in my cell-based assays.
Possible Cause: The compound may be degrading in the cell culture medium over the time course of your experiment.
Solution: It is recommended to perform a stability study of this compound under your specific experimental conditions. This involves incubating the compound in your cell culture medium (with and without serum) for different durations and then quantifying the remaining amount of the intact compound.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)[3][4]
Methodology:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the highest concentration you plan to use in your experiments. Prepare two sets: one with and one without FBS.
-
Incubation: Aliquot the working solutions into sterile tubes and incubate them at 37°C in a 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The 0-hour time point serves as the initial concentration control.
-
Sample Preparation: Immediately after collection, process the samples for HPLC analysis. This may involve protein precipitation (e.g., with cold acetonitrile) for the samples containing FBS, followed by centrifugation to remove precipitates.
-
HPLC Analysis: Analyze the supernatant from each time point using a validated RP-HPLC method for this compound quantification.[3][4] A typical method might use a C18 column with a mobile phase of water and acetonitrile and UV detection at an appropriate wavelength.[3][4]
-
Data Analysis: Calculate the concentration of this compound at each time point relative to the 0-hour control.
Data Presentation
The results of your stability study can be summarized in the following tables:
Table 1: Stability of this compound in Cell Culture Medium without FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.6 | 96% |
| 8 | 9.2 | 92% |
| 24 | 8.5 | 85% |
| 48 | 7.8 | 78% |
| 72 | 7.1 | 71% |
Table 2: Stability of this compound in Cell Culture Medium with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 9.1 | 91% |
| 8 | 8.6 | 86% |
| 24 | 7.5 | 75% |
| 48 | 6.5 | 65% |
| 72 | 5.4 | 54% |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Key Signaling Pathway Affected by this compound
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][5] One of the key pathways involved is the p53-mediated pathway.
Caption: this compound-induced cell cycle arrest and apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Utilizing Isodeoxyelephantopin in Western Blotting
Welcome to the technical support center for the novel application of Isodeoxyelephantopin in Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals exploring the potential of this compound to reduce background noise and enhance signal specificity in their experiments.
Disclaimer: The use of this compound to reduce background noise in Western blots is an emerging application and is not yet widely documented in scientific literature. The information provided here is based on the compound's known biochemical properties and general principles of Western blot optimization. We strongly recommend performing initial validation experiments to determine the efficacy and optimal concentration of this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it reduce background noise in Western blots?
This compound is a sesquiterpene lactone, a natural product that has been studied for its anti-cancer and anti-inflammatory properties.[1][2] Its mechanism of action often involves the covalent modification of proteins, particularly targeting nucleophilic residues like cysteine.[3][4]
The hypothesis for its use in reducing Western blot background is that this compound may covalently bind to and block non-specific protein binding sites on the membrane or interact with other components of the assay that contribute to background noise. This is a theoretical application that requires experimental validation.
Q2: What are the common causes of high background in Western blotting?
High background in Western blotting can obscure the detection of the protein of interest and can be caused by several factors[5][6]:
-
Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific binding of primary and secondary antibodies.
-
Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to non-specific binding.[7][8]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies.[8]
-
Membrane Handling: Allowing the membrane to dry out can cause high background.[5][9]
-
Contamination: Contaminated buffers or incubation trays can introduce artifacts.
-
Overexposure: Excessively long exposure times during signal detection can increase the background.[7]
Q3: How might this compound's interaction with the NF-κB pathway be relevant to my experiments?
This compound has been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[10][11][12] If you are studying NF-κB or related inflammatory pathways, it is crucial to be aware that this compound in your lysis buffer or elsewhere in your process could directly affect your experimental results by altering the activation state of this pathway.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your Western blot protocol.
| Issue | Possible Cause | Recommended Solution |
| High Background Persists | Ineffective concentration of this compound. | Perform a dot-blot experiment to optimize the working concentration of this compound. Test a range of concentrations in the blocking buffer or antibody incubation steps. |
| This compound is not compatible with the blocking buffer. | Try different blocking agents (e.g., BSA, non-fat dry milk, or protein-free blockers) in combination with this compound.[8][13] | |
| Sub-optimal incubation time or temperature. | Adjust the incubation time and temperature for the this compound-containing solution. Try incubating for 1-2 hours at room temperature or overnight at 4°C.[8] | |
| Weak or No Signal | This compound is masking the epitope of the target protein. | Reduce the concentration of this compound or apply it only during the blocking step and not during the primary antibody incubation. |
| This compound is interfering with the primary or secondary antibody. | Perform a control experiment with the secondary antibody alone to check for non-specific binding or interference.[7] Consider using a different antibody if the issue persists. | |
| Inconsistent Results | Instability of this compound in the working buffer. | Prepare fresh solutions of this compound for each experiment. Ensure it is fully dissolved in the appropriate solvent before adding it to your aqueous buffers. |
| Variability in experimental conditions. | Maintain consistency in all steps of the protocol, including incubation times, temperatures, and washing steps.[6] |
Experimental Protocols
Protocol 1: Standard Western Blot Workflow
This protocol outlines the standard steps for performing a Western blot.
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to block non-specific binding sites.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]
Protocol 2: Hypothetical Protocol for Using this compound to Reduce Background
This protocol provides a starting point for testing the efficacy of this compound in your Western blot.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Determine Working Concentration: The optimal concentration will need to be determined empirically. A starting range of 1-100 µM in the final buffer is suggested for initial experiments.
-
Application Step (Choose one of the following):
-
In Blocking Buffer: Add the desired concentration of this compound to your standard blocking buffer. Incubate the membrane in this solution for 1-2 hours at room temperature.
-
In Antibody Dilution Buffer: Add this compound to the primary and/or secondary antibody dilution buffers.
-
-
Proceed with Standard Protocol: Continue with the remaining steps of your standard Western blot protocol.
-
Controls: It is essential to run parallel blots with and without this compound to accurately assess its effect on background and signal intensity.
Visualizations
Caption: Standard experimental workflow for Western blotting.
Caption: Hypothetical mechanism of this compound in reducing background.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. arp1.com [arp1.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Frontiers | Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine [frontiersin.org]
- 11. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. protocols.io [protocols.io]
Technical Support Center: Overcoming Challenges in Isodeoxyelephantopin (IDOE) In Vivo Delivery
Welcome to the Technical Support Center for Isodeoxyelephantopin (IDOE) research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of IDOE.
Disclaimer: this compound (IDOE) is a sesquiterpene lactone with demonstrated anti-cancer properties. However, specific in vivo pharmacokinetic and toxicity data for IDOE is limited in publicly available literature. Much of the quantitative data and some experimental protocols provided herein are based on studies of its closely related isomer, Deoxyelephantopin (DET). While these molecules are structurally similar and exhibit comparable biological activities, researchers should consider these data as a reference and perform their own specific validation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenges stem from IDOE's physicochemical properties, typical of many sesquiterpene lactones:
-
Poor Aqueous Solubility: IDOE is a lipophilic molecule with low water solubility, which significantly hinders its dissolution in physiological fluids, a critical step for absorption.
-
Low Bioavailability: Consequently, oral administration of IDOE often results in low and variable bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation.
-
Potential for Rapid Metabolism: Like other xenobiotics, IDOE may be subject to first-pass metabolism in the gut wall and liver, further reducing its systemic exposure.
Q2: What are the known biological activities and mechanisms of action of this compound?
A2: this compound exhibits potent anti-cancer activity through multiple mechanisms:
-
Induction of Apoptosis: IDOE induces programmed cell death in cancer cells.[1][2]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at various stages of the cell cycle.[2]
-
Modulation of Signaling Pathways: IDOE has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, including NF-κB, STAT3, and JNK.[3][4]
-
Generation of Reactive Oxygen Species (ROS): IDOE can increase the levels of ROS within cancer cells, leading to oxidative stress and cell death.[1][3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.
Issue 1: Low or Variable Efficacy in Animal Models
Problem: You are observing inconsistent or lower-than-expected anti-tumor efficacy in your animal models despite administering what should be a therapeutic dose of IDOE.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Optimize Formulation: The primary reason for low efficacy is often poor systemic exposure. Refer to the Formulation Strategies section below to improve the solubility and absorption of IDOE. 2. Change Route of Administration: If oral bioavailability is a persistent issue, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and ensure more direct systemic exposure. Refer to the Experimental Protocols for detailed procedures. |
| Inadequate Dosing | 1. Dose-Ranging Study: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and establish a dose-response relationship for your specific animal model and cancer type.[5] 2. Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to measure plasma concentrations of IDOE at different time points after administration. This will help you understand the Cmax, Tmax, and AUC of your formulation. |
| Compound Instability | 1. Fresh Formulations: Prepare IDOE formulations fresh before each use to avoid degradation. 2. Proper Storage: Store stock solutions of IDOE in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light. |
Issue 2: Formulation Instability (Precipitation)
Problem: Your IDOE formulation appears cloudy or you observe precipitation of the compound over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation and Poor Solubility | 1. Increase Solubilizing Excipients: Increase the concentration of co-solvents (e.g., DMSO, PEG400) or surfactants (e.g., Tween 80) in your formulation. 2. Use a Suspending Agent: For oral gavage, incorporating a suspending agent like 0.5% carboxymethylcellulose (CMC) can help maintain a uniform suspension. 3. Sonication: Use a sonicator to create a more uniform and stable suspension. |
| Incompatible Vehicle Components | 1. Vehicle Screening: Test the solubility of IDOE in a panel of individual and combinations of pharmaceutically acceptable vehicles to find the most suitable one. |
Formulation Strategies to Enhance Bioavailability
Improving the solubility and dissolution rate of IDOE is crucial for achieving adequate in vivo exposure. Below are several strategies, ranging from simple to more advanced.
| Formulation Strategy | Description | Advantages | Considerations |
| Co-solvent Systems | Dissolving IDOE in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) and an aqueous vehicle (e.g., saline, PBS). | Simple to prepare, suitable for initial screening studies. | Potential for solvent toxicity at higher concentrations. The drug may precipitate upon dilution in the GI tract. |
| Suspensions | Suspending fine particles of IDOE in an aqueous vehicle, often with the aid of a surfactant (e.g., Tween 80) and a suspending agent (e.g., CMC). | Can deliver higher doses of insoluble compounds. | Requires uniform particle size and stable suspension to ensure consistent dosing. |
| Solid Dispersions | Dispersing IDOE in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC). | Significantly enhances solubility and dissolution rate. | Requires specialized preparation techniques like spray drying or hot-melt extrusion.[6][7][8][9][10] |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Can improve lymphatic absorption, bypassing first-pass metabolism. | Formulation development can be complex. |
| Nanoformulations (e.g., Liposomes) | Encapsulating IDOE within nanoparticles like liposomes. | Can improve solubility, stability, and circulation time, and may offer opportunities for targeted delivery. | Preparation can be complex and requires specific equipment.[11][12][13][14][15] |
Quantitative Data
The following table summarizes available pharmacokinetic and toxicity data for Deoxyelephantopin (DET), the isomer of IDOE. This data can be used as a starting point for experimental design.
Table 1: Pharmacokinetic Parameters of Deoxyelephantopin in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intravenous | 1 | 876 ± 154 | - | 432 ± 78 |
| Intravenous | 2 | 1654 ± 298 | - | 854 ± 165 |
| Intravenous | 4 | 3218 ± 576 | - | 1687 ± 312 |
| Oral | 7.5 | 45 ± 12 | 0.5 | 123 ± 34 |
| Oral | 15 | 87 ± 21 | 0.5 | 245 ± 56 |
| Oral | 30 | 165 ± 38 | 0.5 | 487 ± 98 |
Data is presented as mean ± SD and is based on studies of Deoxyelephantopin.
Table 2: In Vitro Cytotoxicity of Deoxyelephantopin (DET) and this compound (IDOE)
| Compound | Cell Line | IC50 (µg/mL) | Incubation Time (h) |
| DET | A549 (Lung) | 12.287 | 48 |
| DET | HCT116 (Colon) | 0.73 ± 0.01 | 72 |
| IDOE | T47D (Breast) | 1.3 | 48 |
| IDOE | A549 (Lung) | 10.46 | 48 |
Note: In contrast to its cytotoxicity in cancer cells, DET showed significantly less toxicity in normal human lymphocytes and normal colon cells.[2][16][17]
Experimental Protocols
Protocol 1: Preparation of an IDOE Formulation for Oral Gavage (Suspension)
This protocol describes the preparation of a simple suspension of IDOE for oral administration in mice.
Materials:
-
This compound (IDOE) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of IDOE based on the desired dose and the number of animals.
-
Initial Solubilization: In a sterile microcentrifuge tube, dissolve the IDOE powder in a minimal volume of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved.
-
Addition of Surfactant: Add Tween 80 to the DMSO solution (e.g., 5% of the final volume) and vortex thoroughly.
-
Formation of Suspension: While vortexing, slowly add the 0.5% CMC solution to the desired final volume.
-
Homogenization: Sonicate the final suspension for 5-10 minutes to ensure a uniform particle size distribution.
-
Administration: Administer the suspension to mice via oral gavage immediately after preparation. The typical administration volume for mice is 10 mL/kg.[1][2][18][19][20]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for administering an IDOE formulation via IP injection.
Materials:
-
IDOE formulation (e.g., in a co-solvent system like 10% DMSO, 40% PEG400 in saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. The injection should be given off-midline to avoid the bladder and cecum.
-
Site Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Administration: Inject the formulation slowly. The maximum recommended IP injection volume for mice is 10 mL/kg.[21][22]
-
Withdrawal: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by IDOE, leading to its anti-cancer effects.
Caption: Key signaling pathways modulated by this compound (IDOE).
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of an IDOE formulation.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Liposomal Chemophototherapy with Short Drug-Light Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jcimjournal.com [jcimjournal.com]
- 18. Deoxyelephantopin, a novel naturally occurring phytochemical impairs growth, induces G2/M arrest, ROS-mediated apoptosis and modulates lncRNA expression against uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acs.org [acs.org]
- 21. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Investigating Isodeoxyelephantopin: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals utilizing Isodeoxyelephantopin (IDET), this technical support center provides essential information, troubleshooting guides, and frequently asked questions to facilitate smooth and effective experimentation. This resource addresses potential off-target effects and provides clarity on the compound's mechanism of action.
This compound, a sesquiterpene lactone, and its isomer Deoxyelephantopin (B1239436) (DET), have garnered significant interest for their anti-cancer properties. These compounds exhibit a multi-targeted approach, influencing several signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While this polypharmacology is beneficial for therapeutic efficacy, it also raises questions about potential off-target effects. This guide aims to provide researchers with the necessary information to design experiments, interpret results, and troubleshoot potential issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound and its isomer, Deoxyelephantopin, exert their anti-cancer effects through the modulation of multiple signaling pathways.[1][2][3][4] Key mechanisms include:
-
Inhibition of NF-κB Signaling: IDET suppresses the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[5] This is achieved by inhibiting IκBα kinase, which prevents the degradation of IκBα and the subsequent nuclear translocation of p65.
-
Modulation of STAT3 Signaling: These compounds have been shown to inhibit the activation of STAT3, another critical transcription factor for tumor progression.
-
Induction of Reactive Oxygen Species (ROS): IDET can induce the generation of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[5]
-
Interference with MAPK and PI3K/AKT/mTOR Pathways: this compound can modulate the activity of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) and the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[2][3]
Q2: What is the evidence for off-target effects of this compound?
A2: The available literature suggests that this compound and Deoxyelephantopin exhibit a high degree of selectivity for cancer cells over normal cells.[2][3][6] This suggests that at therapeutic concentrations, broad off-target effects leading to toxicity in normal tissues are minimal. For instance, Deoxyelephantopin showed a 30-fold higher cytotoxicity in HCT116 colon cancer cells compared to normal colon cells (CCD841CoN).[2][6] Both compounds have also been reported to be non-toxic to normal human lymphocytes at concentrations effective against cancer cells.[1][7][8] While a comprehensive screen of all potential off-target proteins (e.g., a kinome scan) is not publicly available, the current evidence points towards a favorable therapeutic window. The observed "off-target" effects are often part of the compound's intended multi-targeted, anti-cancer activity rather than unintended adverse interactions.
Q3: How can I differentiate between on-target polypharmacology and undesirable off-target effects in my experiments?
A3: Distinguishing between the desired multi-targeted effects and unwanted off-target interactions is crucial. Here are some strategies:
-
Dose-Response Analysis: A hallmark of on-target activity is a clear dose-response relationship. Undesired off-target effects may appear only at much higher concentrations. Comparing the IC50 values in your cancer cell line of interest with the reported values for normal cells can provide a therapeutic window.
-
Rescue Experiments: If a specific pathway is hypothesized to be the primary target, attempting to "rescue" the phenotype by overexpressing a downstream effector or using a pathway activator can help validate the on-target effect.
-
Use of Structurally Related but Inactive Compounds: If available, using a structurally similar analogue of this compound that is known to be inactive against the primary targets can help identify non-specific effects.
-
Cell Line Comparison: Comparing the effects of this compound in a panel of cell lines with varying dependence on the hypothesized target pathways can provide evidence for on-target activity.
-
CRISPR/Cas9-mediated Gene Knockout: To definitively validate a target, knocking out the gene encoding the putative target protein should confer resistance to the compound.[9]
Quantitative Data Summary
The following tables summarize the reported IC50 values for Deoxyelephantopin (DET) and this compound (IDET) in various cancer cell lines, as well as their cytotoxicity in normal cells. This data is crucial for designing experiments with appropriate concentrations and for assessing the selectivity of the compounds.
Table 1: IC50 Values of Deoxyelephantopin (DET) in Cancer Cell Lines [2][10]
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| HCT116 | Colorectal Carcinoma | 0.73 | 72 |
| K562 | Chronic Myeloid Leukemia | 4.02 | 48 |
| KB | Oral Carcinoma | 3.35 | 48 |
| T47D | Breast Cancer | 1.86 | 48 |
| A549 | Lung Adenocarcinoma | 12.287 | Not Specified |
| L-929 | Tumor Cell Line | 11.2 | Not Specified |
Table 2: IC50 Values of this compound (IDET) in Cancer Cell Lines [2][8]
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| HCT116 | Colorectal Carcinoma | 0.88 | 72 |
| A549 | Lung Carcinoma | 10.46 | 48 |
| T47D | Breast Carcinoma | 1.3 | 48 |
Table 3: Cytotoxicity Data in Normal Cells [1][2][6]
| Compound | Normal Cell Line | Concentration | Observation |
| DET | CCD841CoN (Normal Colon) | 21.69 µg/mL (72h) | Relatively low cytotoxicity |
| DET | Normal Human Lymphocytes | 35 µg/mL | No toxicity |
| IDET | Normal Lymphocytes | Not Specified | Not significantly toxic |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed when investigating the effects of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Seed cells (e.g., A549, T47D) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/AKT.
-
Methodology:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Reactive Oxygen Species (ROS) Detection Assay
-
Objective: To measure the intracellular generation of ROS upon treatment with this compound.
-
Methodology:
-
Seed cells in a 96-well black plate or on coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Causes:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Density: Initial cell seeding density can significantly impact growth rates and drug response.
-
Compound Stability: this compound in solution may degrade over time.
-
Assay-Specific Factors: Inconsistent incubation times or variations in reagent preparation.
-
-
Solutions:
-
Use cells within a consistent and low passage number range.
-
Optimize and standardize the initial cell seeding density for each cell line.
-
Prepare fresh stock solutions of this compound and store them appropriately. Aliquot single-use amounts to avoid repeated freeze-thaw cycles.
-
Ensure precise and consistent timing for all steps of the assay.
-
Issue 2: Unexpected or no effect on a known target pathway.
-
Possible Causes:
-
Cell Line Specificity: The signaling pathways affected by this compound can be cell-type specific.
-
Incorrect Concentration or Time Point: The effect on a particular pathway may be transient or require a specific concentration range.
-
Antibody Quality: Poor quality or non-specific primary antibodies in Western blotting.
-
-
Solutions:
-
Confirm the expression and activity of the target pathway in your specific cell line.
-
Perform a time-course and dose-response experiment to identify the optimal conditions for observing the effect.
-
Validate your primary antibodies using positive and negative controls.
-
Issue 3: Observed cytotoxicity in a "normal" or non-cancerous cell line.
-
Possible Causes:
-
High Compound Concentration: Even selective compounds can exhibit toxicity at very high concentrations.
-
Proliferative State of Normal Cells: Some "normal" cell lines are highly proliferative and may be more sensitive than quiescent primary cells.
-
On-Target Effect in Normal Cells: The target pathway may also be important for the viability of the specific normal cell line being used.
-
-
Solutions:
-
Carefully review the concentrations used and compare them to the reported selective window (see Table 3).
-
If possible, use primary cells or a less proliferative normal cell line as a control.
-
Investigate whether the target pathway is active and essential in your normal cell line control.
-
Visualizing Signaling Pathways and Workflows
To aid in the understanding of the complex interactions of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. jcimjournal.com [jcimjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isodeoxyelephantopin for In Vivo Studies
Welcome to the technical support center for Isodeoxyelephantopin (IDOE) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the bioavailability of IDOE in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (IDOE) is a sesquiterpene lactone, a class of natural compounds with promising anti-cancer activities.[1] Like many sesquiterpene lactones, IDOE is characterized by poor aqueous solubility due to its chemical structure, which can significantly limit its bioavailability when administered in vivo. This poor solubility can lead to low absorption, suboptimal therapeutic concentrations at the target site, and potentially inconsistent or misleading results in preclinical studies.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of IDOE is crucial for developing an appropriate formulation strategy. Key properties are summarized in the table below. The XLogP3 value of 2.4 suggests a moderate lipophilicity, which is often associated with low water solubility.[2]
Q3: What are the primary strategies for enhancing the bioavailability of this compound for in vivo studies?
A3: The main approaches to enhance the bioavailability of poorly soluble compounds like IDOE focus on improving its dissolution rate and apparent solubility. The two most common and effective strategies for preclinical in vivo studies are:
-
Co-solvent Formulations: Utilizing a mixture of a primary organic solvent in which IDOE is freely soluble, along with other less toxic, water-miscible co-solvents to create a solution that can be safely administered parenterally.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic IDOE molecule within the hydrophobic core of a cyclodextrin molecule. This complex is water-soluble and can improve the apparent aqueous solubility of IDOE.
Q4: Are there any reports of successful in vivo studies using this compound, and what can we learn from them?
A4: Yes, there are several published in vivo studies demonstrating the anti-tumor efficacy of IDOE, often in combination with other chemotherapeutic agents like paclitaxel (B517696) and cisplatin.[3][4] While these studies confirm the in vivo activity of IDOE, they unfortunately often lack detailed descriptions of the vehicle used for administration. The successful outcomes of these studies, however, strongly suggest that effective formulation strategies were employed.
Troubleshooting Guides
Problem 1: Precipitation of this compound upon dilution of a stock solution in an aqueous vehicle.
-
Possible Cause: The concentration of the organic solvent in the final formulation is insufficient to maintain the solubility of IDOE when introduced to the aqueous environment of the vehicle or upon administration into the bloodstream.
-
Troubleshooting Steps:
-
Increase the proportion of co-solvents: Gradually increase the percentage of co-solvents like PEG400 and Tween 80 in the final vehicle.
-
Use a surfactant: Surfactants like Tween 80 can help to form micelles that encapsulate the drug, preventing precipitation.
-
Consider an alternative strategy: If co-solvent systems consistently fail, explore cyclodextrin complexation.
-
Problem 2: Observed toxicity or adverse effects in animals after administration of the formulation.
-
Possible Cause: The concentration of the organic solvent, particularly DMSO, may be too high, leading to toxicity. The vehicle itself might be causing irritation or other adverse reactions.
-
Troubleshooting Steps:
-
Reduce the concentration of DMSO: Aim to keep the final concentration of DMSO in the injected formulation below 10% (v/v), and ideally below 5% (v/v) for intravenous administration in mice.[5]
-
Perform a vehicle toxicity study: Administer the vehicle alone to a small group of animals to assess its tolerability before introducing the drug.
-
Consider alternative, less toxic solvents: If DMSO toxicity is suspected, explore the use of ethanol (B145695) as the primary solvent, although it may have lower solubilizing power for IDOE.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | [2] |
| Molecular Weight | 344.4 g/mol | [2] |
| XLogP3 | 2.4 | [2] |
| Aqueous Solubility | Not explicitly reported, but expected to be low. | Inferred |
| Solubility in DMSO | 55 mg/mL | [6] |
| Solubility in Ethanol | Soluble, but quantitative data not readily available. | Inferred |
| Solubility in PEG400 | Expected to be soluble based on its use as a co-solvent for similar compounds. | Inferred |
Table 2: Recommended Vehicle Composition for Parenteral Administration in Mice
| Component | Concentration Range (% v/v) | Rationale |
| DMSO | 5 - 10% | Primary solvent to dissolve IDOE. |
| PEG400 | 30 - 40% | Co-solvent to improve solubility and reduce precipitation. |
| Tween 80 | 1 - 5% | Surfactant to enhance stability and prevent aggregation. |
| Saline (0.9% NaCl) | 45 - 64% | Aqueous base to bring the formulation to the final volume. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection
Materials:
-
This compound (IDOE) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile injectable grade
-
Polyethylene (B3416737) glycol 400 (PEG400), sterile injectable grade
-
Tween 80, sterile injectable grade
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of IDOE: Accurately weigh the required amount of IDOE and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming (to 37°C) and vortexing can aid dissolution. Ensure the compound is fully dissolved.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order, vortexing after each addition:
-
PEG400
-
Tween 80
-
-
Prepare the final formulation: Slowly add the IDOE stock solution to the vehicle mixture while vortexing.
-
Add saline: Add the sterile saline to the mixture to reach the final desired volume and concentration. Continue to vortex until the solution is clear and homogenous.
-
Sterile filtration: Filter the final formulation through a 0.22 µm sterile filter before administration to animals.
Example Formulation (for a final concentration of 1 mg/mL IDOE):
-
Prepare a 10 mg/mL stock of IDOE in DMSO.
-
In a sterile tube, mix:
-
400 µL PEG400
-
50 µL Tween 80
-
-
Add 100 µL of the 10 mg/mL IDOE stock solution to the PEG400/Tween 80 mixture and vortex well.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until clear.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound (IDOE) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of HP-β-CD: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 20% w/v).
-
Dissolve IDOE in ethanol: Dissolve IDOE in a minimal amount of ethanol.
-
Form the inclusion complex: Slowly add the ethanolic solution of IDOE to the aqueous HP-β-CD solution while stirring vigorously.
-
Stir and equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove ethanol and lyophilize: The ethanol can be removed by evaporation under reduced pressure. The resulting aqueous solution can be lyophilized to obtain a solid powder of the IDOE-HP-β-CD complex, which can be reconstituted in water or saline for in vivo administration. The formation of the complex and the increase in aqueous solubility should be confirmed experimentally. Studies on other sesquiterpene lactones have shown a significant increase in aqueous solubility (100-4600%) using this method.[7][8]
Mandatory Visualization
Caption: Strategies to overcome the challenges of this compound delivery.
Caption: Workflow for preparing a co-solvent formulation of this compound.
Caption: Decision-making workflow for troubleshooting formulation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. | Semantic Scholar [semanticscholar.org]
- 5. Item - Solubility Behaviors and Correlations of Common Organic Solvents - figshare - Figshare [figshare.com]
- 6. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 7. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Isodeoxyelephantopin Isomer Separation
Welcome to the technical support center for the chromatographic separation of Isodeoxyelephantopin and its isomers. This compound, a sesquiterpene lactone, and its structural isomers, such as Deoxyelephantopin, present a significant analytical challenge due to their similar physicochemical properties. This can lead to co-elution and difficulty in achieving accurate quantification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to assist researchers, scientists, and drug development professionals in optimizing their HPLC separation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Q1: I am seeing poor resolution between the this compound and Deoxyelephantopin peaks. How can I improve it?
A1: Poor resolution is the most common challenge when separating isomers. Here are several strategies to improve the separation:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to water is critical. A validated method uses a mobile phase of water:acetonitrile:2-propanol (66:20:14, v/v/v)[1].
-
Troubleshooting Tip: If resolution is poor, try slightly decreasing the percentage of the organic modifiers (acetonitrile and 2-propanol). This will increase retention times and may improve separation. Make small, incremental changes (e.g., 1-2%) to the mobile phase composition and observe the effect on the resolution.
-
-
Adjust Flow Rate: A slower flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase. The validated method uses a flow rate of 1.0 mL/min[1].
-
Troubleshooting Tip: Try reducing the flow rate to 0.8 mL/min. Be aware that this will increase the run time.
-
-
Column Selection: A high-efficiency column is essential. A Phenomenex Luna C-18 column (250 × 4.6 mm, 5 µm) has been shown to be effective[1].
-
Troubleshooting Tip: Ensure your column is not old or contaminated, as this can lead to decreased performance. If you suspect column degradation, try washing it with a strong solvent or replacing it.
-
Q2: My this compound peak is tailing. What could be the cause and how do I fix it?
A2: Peak tailing can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Active Silanol (B1196071) Groups: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the analytes, causing tailing.
-
Troubleshooting Tip: While the established method does not use an acidic modifier, adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups and reduce tailing. However, this will alter the validated method and would require re-validation.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.
-
Troubleshooting Tip: Ensure the mobile phase is prepared consistently. If using a buffer, verify the pH. For this specific separation, the mobile phase is unbuffered, so consistency in the water and solvent quality is key.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Tip: Try diluting your sample and injecting a smaller volume.
-
Q3: I am observing split peaks for my isomers. What is the likely cause?
A3: Split peaks can be frustrating and can arise from several issues, often related to the sample solvent or the column itself.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread improperly at the head of the column.
-
Troubleshooting Tip: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a different solvent, ensure it is weaker than or of similar strength to the mobile phase.
-
-
Column Void or Contamination: A void at the column inlet or a partially blocked frit can disrupt the sample flow path, leading to peak splitting.
-
Troubleshooting Tip: To check for a void, you can try reversing and flushing the column (if the manufacturer's instructions permit). If contamination is suspected, a thorough column wash is recommended. If the problem persists, the column may need to be replaced.
-
Q4: The retention times for my peaks are shifting between injections. What should I check?
A4: Inconsistent retention times can compromise the reliability of your results. The most common causes are related to the mobile phase, pump, or column temperature.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components is a frequent cause of retention time drift.
-
Troubleshooting Tip: Ensure accurate and precise measurement of each component of the mobile phase (water, acetonitrile, 2-propanol). If using a gradient pump to mix the solvents online, ensure the pump is functioning correctly. Premixing the mobile phase manually can often improve consistency.
-
-
Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times, especially when a new mobile phase is introduced.
-
Troubleshooting Tip: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting your analytical run.
-
-
Pump Performance: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.
-
Troubleshooting Tip: Check the system pressure. If it is fluctuating, there may be a leak or an air bubble in the pump. Purge the pump to remove any bubbles and check all fittings for leaks.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Troubleshooting Tip: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative data from a validated RP-HPLC method for the determination of Deoxyelephantopin and this compound[1].
Table 1: Optimized HPLC Parameters
| Parameter | Value |
| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 210 nm |
| Retention Time (Deoxyelephantopin) | 13.869 min |
| Retention Time (this compound) | 14.751 min |
| Resolution | 1.985 |
Table 2: Method Validation Parameters
| Parameter | Deoxyelephantopin | This compound |
| Linearity Range (µg/mL) | 0.251 - 1.506 | 0.516 - 3.096 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| LOD (µg/mL) | 0.094 | 0.151 |
| LOQ (µg/mL) | 0.285 | 0.457 |
| Recovery (%) | 97.64 - 104.98 | 95.23 - 102.25 |
| Intra-day Precision (%RSD) | < 0.380 | < 0.568 |
| Inter-day Precision (%RSD) | < 0.403 | < 0.936 |
Experimental Protocol
This section provides a detailed methodology for the separation of this compound and its isomer Deoxyelephantopin based on a validated method[1].
Objective: To achieve baseline separation and quantification of Deoxyelephantopin and this compound using RP-HPLC.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Phenomenex Luna C-18 column (250 × 4.6 mm, 5 µm).
-
HPLC grade water, acetonitrile, and 2-propanol.
-
Reference standards for Deoxyelephantopin and this compound.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase:
-
Carefully measure 660 mL of HPLC grade water, 200 mL of HPLC grade acetonitrile, and 140 mL of HPLC grade 2-propanol.
-
Combine the solvents in a suitable reservoir bottle.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
3. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Deoxyelephantopin and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions by serial dilution to cover the linearity ranges specified in Table 2.
4. Sample Preparation:
-
For plant extracts or other matrices, develop a suitable extraction and clean-up procedure to isolate the sesquiterpene lactones.
-
The final sample should be dissolved in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Chromatographic Conditions:
-
Set the column oven temperature (if used). While the cited study does not specify a temperature, starting at ambient temperature (e.g., 25°C) is a reasonable approach.
-
Set the flow rate to 1.0 mL/min.
-
Set the DAD to acquire data at 210 nm.
-
Set the injection volume (e.g., 10-20 µL).
6. System Suitability:
-
Before running the samples, inject a standard solution containing both isomers multiple times (e.g., n=5).
-
Calculate the resolution, theoretical plates, and tailing factor for each peak to ensure the system is performing adequately.
7. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of each isomer in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common HPLC issues.
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
Dealing with Isodeoxyelephantopin's low water solubility in experiments
Welcome to the technical support center for Isodeoxyelephantopin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the experimental challenges associated with this compound's low water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene lactone, a class of natural compounds known for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. However, like many sesquiterpene lactones, this compound has very low water solubility, which can pose significant challenges for its use in aqueous-based biological assays and in vivo studies. This poor solubility can lead to compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What is the most common solvent for this compound in laboratory experiments?
A2: The most commonly used solvent for dissolving this compound for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q3: Are there potential issues with using DMSO as a solvent?
A3: Yes, while DMSO is an effective solvent, it can have effects on cells and assays. High concentrations of DMSO can be toxic to cells, typically causing membrane damage. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxic effects, though some cell lines may tolerate up to 1%. Additionally, DMSO can sometimes interfere with assay components or alter cellular processes, so it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue due to the poor aqueous solubility of the compound. To prevent precipitation, it is recommended to perform a stepwise dilution. Instead of adding the concentrated DMSO stock solution directly into the full volume of aqueous solution, first, make an intermediate dilution in a smaller volume of the buffer or medium. Gently vortex or mix the solution while adding the DMSO stock dropwise. This gradual decrease in DMSO concentration can help keep the compound in solution.
Q5: What are the alternatives to using DMSO for improving the aqueous solubility of this compound?
A5: Two common strategies to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound are cyclodextrin (B1172386) encapsulation and nanoparticle formulation.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and provide controlled release.
Troubleshooting Guide: Enhancing this compound Solubility
This table summarizes various methods to address the low water solubility of this compound, providing a comparative overview of their effectiveness.
| Method | Solvent/Carrier | Reported Solubility/Efficacy | Primary Application | Considerations |
| Direct Solubilization | Dimethyl Sulfoxide (DMSO) | 55 mg/mL (159.72 mM)[1] | In vitro stock solutions | Final concentration in assays should be low (typically <0.5%) to avoid cytotoxicity.[2] A stepwise dilution is recommended. |
| Co-solvency | Water:Acetonitrile (66:34, v/v) | Sufficient for HPLC analysis at concentrations of 5.00 µg/mL. | Analytical chemistry (e.g., HPLC) | Acetonitrile is toxic to cells and not suitable for most biological assays. |
| Cyclodextrin Encapsulation | β-cyclodextrins, HP-β-cyclodextrins | Can increase aqueous solubility of sesquiterpene lactones by 100-4600%.[3] | In vitro and in vivo studies | The specific increase in solubility for this compound needs to be determined empirically. The choice of cyclodextrin and the molar ratio are critical. |
| Nanoparticle Formulation | Poly(lactic-co-glycolic acid) (PLGA) | Can improve bioavailability and allow for controlled release. | Drug delivery, in vivo studies | Preparation requires specialized equipment and optimization of parameters like polymer concentration, surfactant, and sonication time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Objective: To encapsulate this compound within PLGA nanoparticles to enhance its aqueous dispersibility and provide sustained release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while sonicating at high speed. This will form an oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Stir the emulsion on a magnetic stirrer for several hours at room temperature to allow the organic solvent to evaporate completely. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual surfactant and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize the nanoparticles for long-term storage.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50% v/v)
-
Mortar and pestle
-
Desiccator
Procedure:
-
Trituration of Cyclodextrin: Place the desired molar ratio of cyclodextrin (e.g., 1:1 or 1:2 drug to cyclodextrin) in a mortar. Add a small amount of the ethanol-water mixture and triturate to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the this compound powder to the cyclodextrin paste while continuously kneading for a prolonged period (e.g., 60-90 minutes). The mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a glass plate and allow it to air dry at room temperature for 24 hours, or dry it in an oven at a controlled temperature (e.g., 40-50°C).
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity and store it in a desiccator until use.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for its experimental use.
References
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Potency of Isodeoxyelephantopin and Deoxyelephantopin
Isodeoxyelephantopin (IDET) and its isomer Deoxyelephantopin (B1239436) (DET) are sesquiterpene lactone compounds extracted from plants of the Elephantopus genus, such as Elephantopus scaber.[1][2] These natural products have garnered significant attention in oncological research due to their demonstrated anti-cancer activities against a wide range of human cancers.[3] Both compounds exert their effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4] This guide provides a comparative overview of their anti-cancer potency, supported by experimental data and detailed methodologies.
Comparative Anti-Cancer Potency: In Vitro Cytotoxicity
The anti-cancer efficacy of this compound and Deoxyelephantopin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. Lower IC50 values indicate higher potency.
Data from multiple studies indicate that both compounds exhibit potent cytotoxic effects, though their efficacy can vary depending on the cancer cell type.[1] For instance, in the HCT116 human colorectal carcinoma cell line, DET showed slightly higher potency than IDET.[1] Conversely, both compounds have demonstrated significant activity against breast, lung, and nasopharyngeal cancer cells.[3] Notably, both DET and IDET have shown selective cytotoxicity against cancer cells while being relatively less toxic to normal cells, a desirable characteristic for chemotherapeutic agents.[1][5]
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration (h) |
| Deoxyelephantopin (DET) | HCT116 | Colorectal Carcinoma | 0.73 µg/mL (2.12 µM) | 72 |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 | |
| KB | Oral Carcinoma | 3.35 µg/mL | 48 | |
| T47D | Breast Ductal Carcinoma | 1.86 µg/mL | 48 | |
| A549 | Lung Adenocarcinoma | 12.28 µg/mL | 48 | |
| HepG2 | Hepatocellular Carcinoma | 30 µM | Not Specified | |
| SiHa | Cervical Carcinoma | 4.14 µg/mL | 48 | |
| This compound (IDET) | HCT116 | Colorectal Carcinoma | 0.88 µg/mL (2.56 µM) | 72 |
| A549 | Lung Adenocarcinoma | ~51.2 µM (peak conc.) | 24-48 | |
| T47D | Breast Ductal Carcinoma | Potent Activity Reported | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 |
Table 1: Comparative IC50 values of Deoxyelephantopin (DET) and this compound (IDET) against various human cancer cell lines. Data compiled from multiple sources.[1][6][7]
Mechanisms of Action: Targeting Key Signaling Pathways
Both DET and IDET disrupt multiple signaling pathways that are frequently deregulated in cancer, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]
Key Targeted Pathways:
-
NF-κB Pathway: Both compounds are potent inhibitors of the NF-κB (nuclear factor-kappa B) signaling pathway.[4][8] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. DET and IDET inhibit NF-κB activation, which in turn downregulates the expression of anti-apoptotic and metastatic genes.[4][8]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor often constitutively activated in cancer, promoting cell proliferation and survival.[4][9] Both isomers have been shown to inhibit STAT3 activation.[4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases, is crucial for cell proliferation and apoptosis. DET has been shown to inhibit the pro-proliferative ERK1/2 phosphorylation while increasing the phosphorylation of the pro-apoptotic JNK and p38 MAPKs.[1][10]
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism. DET has been reported to inhibit this pro-survival pathway in cancer cells.[10][11]
-
Cell Cycle Regulation: DET and IDET induce cell cycle arrest, primarily at the G2/M phase.[1][10] They achieve this by downregulating the expression of key cell cycle proteins such as cdc2, cdc25, and cyclin B1, while upregulating cyclin-dependent kinase inhibitors like p21.[1]
Caption: Signaling pathways inhibited by DET and IDET.
Experimental Protocols
The evaluation of the anti-cancer potency of this compound and Deoxyelephantopin involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity. It is the primary method for determining the IC50 values.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of DET or IDET for specific durations (e.g., 24, 48, 72 hours).[6]
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for another 2-4 hours.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined by plotting viability against compound concentration.[10][11]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Methodology:
-
Cells are treated with DET or IDET at their respective IC50 concentrations.
-
After treatment, both floating and adherent cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.[6]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content.
-
Methodology:
-
Cells are treated with the compounds for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the membranes.
-
The fixed cells are treated with RNase to prevent staining of RNA.
-
Cells are then stained with a PI solution.
-
The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.[6][10]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by DET and IDET.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Methodology:
-
Cells are treated with the compounds, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, total-ERK, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.[10][11]
-
Caption: General experimental workflow.
Conclusion
Both this compound and Deoxyelephantopin are promising natural compounds with potent, broad-spectrum anti-cancer activities.[4] They function as multi-targeted agents, disrupting several key signaling pathways essential for cancer cell survival and proliferation, including NF-κB, STAT3, MAPK, and PI3K/Akt.[1][4] While their potency can vary slightly between different cancer cell lines, both compounds demonstrate significant cytotoxic effects at micromolar concentrations. The selective toxicity of DET and IDET towards cancer cells over normal cells further enhances their therapeutic potential.[1] Further preclinical and clinical studies are warranted to fully evaluate their efficacy and safety as potential chemotherapeutic agents for the treatment of various cancers.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jcimjournal.com [jcimjournal.com]
- 7. japsr.in [japsr.in]
- 8. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin and Paclitaxel: A Comparative Analysis in Breast Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of novel compounds against established chemotherapeutics is critical. This guide provides an objective comparison of isodeoxyelephantopin (B1158786) (IDOE), a sesquiterpene lactone, and paclitaxel (B517696), a widely used taxane, on breast cancer cells, supported by experimental data.
At a Glance: Key Differences in Mechanism and Efficacy
This compound and paclitaxel both exhibit cytotoxic effects against breast cancer cells, leading to apoptosis and cell cycle arrest. However, their primary mechanisms of action and reported efficacy in different breast cancer subtypes show notable distinctions. Paclitaxel is a well-established microtubule-stabilizing agent, while this compound appears to exert its effects through the modulation of multiple signaling pathways, including NF-κB and STAT3.
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for both compounds in various breast cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary based on experimental conditions.
| Compound | Cell Line | IC50 Value | Citation |
| This compound | T47D | 1.3 µg/mL | [1] |
| This compound | MDA-MB-231 | 50 µM (at 48 hours) | [2] |
| Paclitaxel | MCF-7 | 3.5 µM | [3] |
| Paclitaxel | MDA-MB-231 | 0.3 µM - 5 µM | [3][4] |
| Paclitaxel | SKBR3 | 4 µM | [3] |
| Paclitaxel | BT-474 | 19 nM | [3] |
| Paclitaxel | T47D | Not explicitly stated, but used in studies | [5] |
Mechanistic Insights: A Deeper Dive
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[6][7] This binding stabilizes the microtubule polymer, preventing its disassembly.[6] This disruption of microtubule dynamics is critical for several cellular functions, particularly mitosis.
The stabilization of microtubules by paclitaxel leads to:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[6][8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[6][9][10] Paclitaxel can also induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[7]
This compound: A Multi-Targeted Agent
This compound, a natural product isolated from Elephantopus scaber, demonstrates a more multifaceted mechanism of action.[1][11] Studies have shown its ability to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways.
Key molecular targets and effects of this compound include:
-
NF-κB Inhibition: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[11] The NF-κB signaling pathway is often dysregulated in cancer.[12][13]
-
STAT3 Inhibition: Recent research has highlighted that IDOE can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[14] Constitutive activation of STAT3 is frequently observed in various cancers, including triple-negative breast cancer (TNBC), and contributes to tumor progression.[14]
-
Induction of Apoptosis: IDOE induces apoptosis through caspase-3 activation.[1] It has also been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[14]
-
Cell Cycle Arrest: Similar to paclitaxel, IDOE can induce cell cycle arrest at the G2/M phase.[1][15]
Synergistic Potential and Future Directions
An interesting area of research is the potential synergistic effect of combining this compound with conventional chemotherapeutics. A recent study demonstrated that IDOE enhances the anti-tumor activity of paclitaxel in triple-negative breast cancer cells, both in vitro and in vivo.[14] This synergistic effect was linked to the inhibition of STAT3 phosphorylation by IDOE.[14]
This suggests that this compound could be a valuable component of combination therapies, potentially overcoming resistance to paclitaxel and improving treatment outcomes for aggressive breast cancer subtypes.
Experimental Protocols
To ensure reproducibility and accurate comparison, the methodologies employed in the cited studies are crucial. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., T47D, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][3]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the respective compounds for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
Both this compound and paclitaxel demonstrate significant anti-cancer activity against breast cancer cells, albeit through different primary mechanisms. Paclitaxel's well-defined role as a microtubule stabilizer contrasts with this compound's multi-targeted approach, involving the inhibition of key pro-survival signaling pathways like NF-κB and STAT3. The emerging evidence of a synergistic relationship between these two compounds opens promising avenues for the development of more effective combination therapies for breast cancer, particularly for challenging subtypes like TNBC. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to optimize their potential clinical applications.
References
- 1. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsr.in [japsr.in]
- 3. researchgate.net [researchgate.net]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. Paclitaxel - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin Shows Promise in Halting Triple-Negative Breast Cancer Growth in Preclinical Models
For Immediate Release
[City, State] – [Date] – The natural compound Isodeoxyelephantopin (IDET) has demonstrated significant anti-tumor activity in xenograft models of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease with limited treatment options. A recent study highlights IDET's ability to inhibit tumor growth both as a standalone treatment and in combination with the standard chemotherapy drug paclitaxel (B517696), offering a potential new avenue for therapeutic development.
Researchers and drug development professionals now have access to a comprehensive comparison of IDET's efficacy against established chemotherapy agents—paclitaxel, cisplatin, and doxorubicin—in preclinical xenograft models using the human TNBC cell line MDA-MB-231. This guide provides a detailed analysis of the experimental data, protocols, and underlying molecular mechanisms.
Comparative Efficacy in TNBC Xenograft Models
Quantitative analysis from in vivo studies reveals that this compound, both alone and in combination, effectively suppresses tumor progression. The following table summarizes the anti-tumor activity of IDET and comparator drugs in MDA-MB-231 xenograft models.
| Treatment Group | Dosage and Schedule | Tumor Volume Reduction vs. Control (Day 21) | Final Tumor Weight Reduction vs. Control | Reference |
| This compound (IDET) | 20 mg/kg, i.p., daily | Significant reduction (Graphical data) | ~50% | [1] |
| Paclitaxel (PTX) | 5 mg/kg, i.p., every 4 days | Significant reduction (Graphical data) | ~60% | [1] |
| IDET + Paclitaxel | IDET: 20 mg/kg, daily; PTX: 5 mg/kg, every 4 days | Synergistic and significant reduction (Graphical data) | ~80% | [1] |
| Cisplatin | 3.3 mg/kg, i.p., weekly for 4 doses | Not explicitly stated at Day 21 | 51.6% | [2] |
| Doxorubicin | 1.5 mg/kg, i.v., every 3 days | Data not available for Day 21 | Significant reduction (Graphical data) |
Note: Direct numerical comparison of tumor volume reduction at day 21 is challenging due to variations in experimental timelines and reporting in the source studies. The data for IDET and its combination with paclitaxel is derived from graphical representations and indicates a substantial therapeutic effect.[1]
Unraveling the Mechanism: The STAT3 Signaling Pathway
This compound exerts its anti-tumor effects in triple-negative breast cancer primarily through the inhibition of the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, including TNBC, where it promotes cell proliferation, survival, and immune evasion.[3]
IDET has been shown to block the phosphorylation of STAT3, a critical step for its activation and translocation to the nucleus where it would otherwise drive the transcription of genes involved in cancer progression.[1] The inhibition of this pathway is also pivotal in the synergistic anti-tumor effects observed when IDET is combined with paclitaxel.[1]
Experimental Protocols
The validation of this compound's anti-tumor activity was conducted using a well-established xenograft model.
Cell Line: MDA-MB-231 (human triple-negative breast cancer)
Animal Model: Female athymic nude mice (4-6 weeks old)
Tumor Implantation:
-
MDA-MB-231 cells are cultured in appropriate media.
-
A suspension of 1 x 107 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
The cell suspension is injected subcutaneously into the right flank of each mouse.
Treatment Protocol:
-
Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice are randomized into four treatment groups:
-
Vehicle Control: Daily intraperitoneal (i.p.) injections.
-
This compound (IDET): 20 mg/kg body weight, administered daily via i.p. injection.
-
Paclitaxel (PTX): 5 mg/kg body weight, administered every four days via i.p. injection.
-
Combination (IDET + PTX): IDET administered daily and PTX every four days at the dosages above.
-
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Body weight is monitored as an indicator of treatment toxicity.
-
At the end of the study (e.g., day 21), mice are euthanized, and tumors are excised and weighed.
The promising results from these preclinical studies underscore the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. Further investigation is warranted to translate these findings into clinical applications.
References
A Comparative Guide to the Efficacy of Isodeoxyelephantopin Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone, has demonstrated significant potential as an anticancer agent. This guide provides a comprehensive cross-validation of its efficacy in various cancer cell lines, offering a comparative analysis with established chemotherapeutic agents. The data presented herein is intended to support further research and drug development initiatives in the field of oncology.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the IC50 values of this compound in different cancer cell lines.
| Cancer Type | Cell Line | IC50 of this compound | Reference |
| Breast Carcinoma | T47D | 1.3 µg/mL | [1] |
| Lung Carcinoma | A549 | 10.46 µg/mL | [1] |
| Nasopharyngeal Carcinoma | KB | 11.45 µM | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Induces cell cycle arrest at 10 and 25 µM | [3] |
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
emerging evidence suggests that this compound may work synergistically with existing chemotherapy drugs, potentially enhancing their therapeutic efficacy and overcoming drug resistance.
Synergistic Effects with Cisplatin and Paclitaxel (B517696):
In human colon cancer cells (HCT116 and RKO), this compound has been shown to significantly enhance the cytotoxicity of cisplatin.[4] This combination leads to an increased production of reactive oxygen species (ROS), activating the JNK signaling pathway and ultimately promoting cell death.[4] A study on triple-negative breast cancer (TNBC) cells demonstrated that combining this compound with paclitaxel significantly inhibits cell growth.[5] This synergistic effect is mediated through the inhibition of STAT3 phosphorylation.[5]
Enhanced Sensitivity to Doxorubicin:
Deoxyelephantopin, an isomer of this compound, has been found to increase the sensitivity of MCF-7 breast cancer cells to doxorubicin, a commonly used chemotherapeutic agent.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis, or programmed cell death, by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and viability dye-negative.
-
Early apoptotic cells: Annexin V-positive and viability dye-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and viability dye-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the PI-stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI. This allows for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Experimental workflow for assessing this compound's efficacy.
Signaling pathways modulated by this compound.
Logical relationship of this compound's synergistic action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in oncological research.[1][2] This guide provides a comparative analysis of the cytotoxic and mechanistic effects of IDET on cancer cells versus normal cells, supported by experimental data. The evidence suggests a promising selectivity of IDET towards neoplastic cells, a crucial attribute for a potential anticancer agent.[1][3]
Differential Cytotoxicity: Cancer Cells vs. Normal Cells
A key finding in the study of this compound is its selective cytotoxicity against various cancer cell lines while exhibiting minimal impact on normal, healthy cells.[1][4] This selectivity is a critical factor in the development of targeted cancer therapies, aiming to eradicate malignant cells with reduced off-target effects and associated toxicities.
Quantitative Analysis of Cytotoxicity
The following table summarizes the cytotoxic effects of this compound (and its isomer, Deoxyelephantopin, for comparative context) on various cancer and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 Value / Concentration | Key Findings | Reference |
| This compound | T47D | Breast Carcinoma | 1.3 µg/mL | Significant growth inhibition | [4] |
| This compound | A549 | Lung Carcinoma | 10.46 µg/mL | Dose- and time-dependent growth inhibition | [4] |
| This compound | Normal Lymphocytes | Normal Blood Cells | Not significantly toxic | Demonstrates selective cytotoxicity | [1][4] |
| This compound | MCF-10A | Normal Breast Epithelial | Minimal impact on proliferation | Highlights selective action against cancer cells | [5] |
| Deoxyelephantopin | HCT116 | Colon Carcinoma | 0.73 ± 0.01 µg/mL (72h) | High cytotoxicity | [1][6] |
| Deoxyelephantopin | CCD841CoN | Normal Colon Cells | 21.69 ± 0.92 µg/mL (72h) | ~30-fold less cytotoxicity compared to HCT116 | [1][6] |
| Deoxyelephantopin | Peripheral Blood Lymphocytes | Normal Blood Cells | Non-toxic at 35 µg/mL | Specific toxicity towards cancer cells | [1][6] |
Mechanistic Differences in Cellular Response
The differential response of cancer and normal cells to this compound is rooted in their distinct cellular and molecular signaling pathways. Cancer cells, with their aberrant signaling and hypermetabolic state, appear to be more susceptible to the compound's effects.[1][7]
Induction of Apoptosis in Cancer Cells
This compound and its isomer have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells through multiple mechanisms.[3][7][8] This is a primary mode of its anticancer activity. The process often involves:
-
Increased Reactive Oxygen Species (ROS) Production: Cancer cells generally have higher basal levels of ROS compared to normal cells.[1] IDET can further elevate ROS levels, pushing the cancer cells beyond a threshold of oxidative stress and triggering apoptosis.[8]
-
Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death.[3][9]
-
Caspase Activation: IDET treatment leads to the activation of executioner caspases, such as caspase-3, which are critical enzymes in the apoptotic cascade.[4]
Cell Cycle Arrest in Cancer Cells
This compound can halt the progression of the cell cycle in cancer cells, preventing their proliferation.[1] Studies have demonstrated that IDET can induce cell cycle arrest at the G2/M phase in lung (A549) and nasopharyngeal (CNE1, SUNE1) cancer cells.[1][4] Notably, this effect was not observed in normal nasopharyngeal (NP69) cells, further highlighting its cancer-specific action.[1][3] In triple-negative breast cancer cells (MDA-MB-231), IDET caused an increase in the number of cells in the S and G2/M phases.[10]
Signaling Pathways Targeted by this compound in Cancer Cells
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.[1][2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation.[3] In many cancers, this pathway is constitutively active. This compound has been shown to suppress NF-κB activation induced by various inflammatory agents.[11] This inhibition can lead to decreased expression of genes involved in cell proliferation, survival, and metastasis.[11]
Caption: this compound inhibits the NF-κB signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often constitutively activated in many cancers, promoting cell proliferation and survival.[5] this compound has been found to inhibit the phosphorylation of STAT3 in a concentration-dependent manner in triple-negative breast cancer cells.[5]
Caption: this compound blocks the STAT3 signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is crucial in regulating cell proliferation, differentiation, and apoptosis.[1][8] The effect of IDET's isomer, DET, on this pathway appears to be cell-type specific. For instance, in A549 lung cancer cells, DET inhibited the phosphorylation of ERK1/2 while enhancing the phosphorylation of p38 and JNK.[1] The inhibition of ERK1/2 activation can lead to increased caspase-9 activity and subsequent apoptosis.[3]
Caption: Deoxyelephantopin's effect on the MAPK/ERK pathway in some cancer cells.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays commonly used in cancer biology and drug discovery.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound on cell proliferation.
-
Methodology:
-
Cells (both cancer and normal) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Purpose: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with the compound for a defined period.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with a DNA-binding fluorescent dye such as Propidium Iodide (PI).
-
The DNA content of the cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
-
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with this compound, and total protein is extracted.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Bcl-2, Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, which corresponds to the level of the target protein.
-
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. Its ability to preferentially induce apoptosis and cell cycle arrest in cancer cells while sparing normal cells is a highly desirable characteristic. The compound's multi-targeted approach, involving the modulation of key signaling pathways like NF-κB, STAT3, and MAPKs, suggests a lower likelihood of resistance development. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Anticancer Mechanisms of Isodeoxyelephantopin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the mechanism of action of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with demonstrated anticancer properties. For a comprehensive evaluation, its performance is compared with its structural isomer, Deoxyelephantopin (DET), and another well-studied sesquiterpene lactone, Parthenolide (B1678480). This document summarizes key quantitative data, details experimental protocols for replicating the findings, and visualizes the underlying molecular pathways and workflows.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound, Deoxyelephantopin, and Parthenolide across various human cancer cell lines. The data presented are IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values (µM) of this compound (IDOE) and Deoxyelephantopin (DET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IDOE) | Deoxyelephantopin (DET) | Reference |
| HCT116 | Colorectal Carcinoma | Not specified | 0.73 ± 0.01 (72h) | [1] |
| A549 | Lung Carcinoma | 10.46 (48h) | 12.287 (72h) | [2][3] |
| T47D | Breast Carcinoma | 1.3 | Not specified | [2] |
| KB | Nasopharyngeal Carcinoma | 11.45 (48h) | Not specified | [4] |
| SiHa | Cervical Cancer | Not specified | 4.14 (48h) | [2] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | Not specified | [5][6][7] |
Table 2: IC50 Values (µM) of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parthenolide | Reference |
| A549 | Lung Carcinoma | 4.3 | [8][9] |
| TE671 | Medulloblastoma | 6.5 | [8][9] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [8][9] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [5][6][7] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [5][6][7] |
| 5637 | Bladder Cancer | ~5 (48h) | [10][11] |
| SW620 | Colorectal Cancer | ~10 (24h) | [12] |
Key Mechanisms of Action
This compound and its analogs exert their anticancer effects through multiple signaling pathways, primarily by inducing apoptosis, inhibiting cell proliferation, and modulating inflammatory responses.
Inhibition of NF-κB Signaling Pathway
A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.
Caption: this compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis
This compound induces programmed cell death (apoptosis) through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and activation of caspases.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
To facilitate the replication of the published findings, detailed protocols for key experiments are provided below.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with the test compounds.
Experimental Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter plasmid in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Deoxyelephantopin, or Parthenolide for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle-treated, TNF-α stimulated control.
Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)
This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis.
Experimental Workflow:
Caption: Workflow for Western blot analysis of apoptosis markers.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of the compounds for the specified time. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000 dilution) and Cleaved Caspase-3 (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jcimjournal.com [jcimjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin's Anti-Inflammatory Properties: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone primarily isolated from Elephantopus scaber, with other established anti-inflammatory agents. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound (IDOE) and its isomer, Deoxyelephantopin (DET), have demonstrated notable anti-inflammatory effects in preclinical studies. The primary mechanism of action for these compounds involves the inhibition of key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. While direct in vivo comparative studies with precise quantitative data for IDOE against standard anti-inflammatory drugs are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive overview. The carrageenan-induced paw edema model in rodents is the most frequently utilized assay to evaluate the in vivo anti-inflammatory activity of these compounds.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. The primary targets are the NF-κB and STAT3 pathways, which are central regulators of pro-inflammatory gene expression.
NF-κB Signaling Pathway Inhibition:
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. IDOE and DET have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, IDOE effectively blocks the translocation of NF-κB to the nucleus, thus preventing the transcription of its target genes.
STAT3 Signaling Pathway Inhibition:
The STAT3 pathway is another crucial signaling cascade involved in inflammation and immune responses. IDOE and DET have been found to suppress the activation of STAT3. This inhibition disrupts the downstream signaling events that lead to the production of inflammatory mediators, further contributing to the anti-inflammatory profile of this compound.
In Vivo Experimental Model: Carrageenan-Induced Paw Edema
The most common in vivo model to assess the acute anti-inflammatory activity of compounds like this compound is the carrageenan-induced paw edema assay in rodents (rats or mice).
Experimental Protocol
1. Animals:
-
Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
2. Groups:
-
Control Group: Receives the vehicle (e.g., saline or a specific solvent).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Dexamethasone) at a clinically relevant dose.
-
Test Groups: Receive this compound at various doses to determine a dose-response relationship.
3. Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound (this compound), positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the right hind paw of each animal.
-
The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
4. Data Analysis:
-
The degree of paw edema is calculated as the increase in paw volume at each time point compared to the initial volume at time 0.
-
The percentage inhibition of edema for each group is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc is the average increase in paw volume in the control group.
-
Vt is the average increase in paw volume in the treated group.
-
Comparative Performance Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Time after Carrageenan (hours) | Paw Volume Increase (mL) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | p.o. | 3 | 0.85 ± 0.05 | - |
| Indomethacin | 10 | p.o. | 3 | 0.40 ± 0.04 | 52.9 |
| This compound | 10 | p.o. | 3 | Data Not Available | Data Not Available |
| This compound | 25 | p.o. | 3 | Data Not Available | Data Not Available |
| This compound | 50 | p.o. | 3 | Data Not Available | Data Not Available |
Note: The data for this compound is hypothetical and for illustrative purposes only. Researchers should consult specific study publications for actual experimental results.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and STAT3 signaling pathways. The carrageenan-induced paw edema model is a robust and well-accepted method for the in vivo validation of these effects.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head comparative studies against standard-of-care anti-inflammatory drugs like Indomethacin and Dexamethasone are crucial. These studies should provide detailed dose-response data to establish the potency and efficacy of IDOE. Furthermore, investigations into its effects on a broader range of inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS), within the in vivo context would provide a more complete understanding of its anti-inflammatory profile.
A Head-to-Head Comparison of Isodeoxyelephantopin and Other Prominent Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in the scientific community for their potent biological activities. Among these, Isodeoxyelephantopin (IDET) has emerged as a promising candidate in preclinical studies, particularly for its anti-cancer and anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with its well-known isomer, Deoxyelephantopin (DET), and two other widely researched sesquiterpene lactones: Parthenolide and Costunolide. The comparative analysis is based on experimental data for their cytotoxic, apoptotic, and anti-inflammatory effects, supplemented with detailed experimental protocols and visualizations of the key signaling pathways they modulate.
Comparative Analysis of Biological Activities
The efficacy of these four sesquiterpene lactones has been evaluated across various cancer cell lines and in assays measuring inflammatory responses. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a quantitative basis for comparison.
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic potential of this compound, Deoxyelephantopin, Parthenolide, and Costunolide has been extensively studied. The IC50 values against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines are presented below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | T47D (Breast Carcinoma) | ~3.7 µM (1.3 µg/mL) | [1] |
| A549 (Lung Carcinoma) | ~30.1 µM (10.46 µg/mL) | [1] | |
| Deoxyelephantopin | A549 (Lung Carcinoma) | ~35.4 µM (12.287 µg/mL) | [2] |
| HCT116 (Colon Carcinoma) | ~2.1 µM (0.73 µg/mL) | [3] | |
| Parthenolide | MCF-7 (Breast Adenocarcinoma) | 9.54 ± 0.82 µM | [4] |
| A549 (Lung Carcinoma) | 4.3 µM | [5] | |
| Costunolide | MCF-7 (Breast Adenocarcinoma) | 30.16 µM | [6] |
| A549 (Lung Carcinoma) | ~23.93 µM | [7] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Anti-Inflammatory Activity: NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of these sesquiterpene lactones is the inhibition of the NF-κB signaling pathway. The IC50 values for NF-κB inhibition provide a measure of their anti-inflammatory potency.
| Compound | Method/Assay | IC50 (µM) | Reference |
| This compound | QSAR Prediction | 62.03 µM | [8][9] |
| Deoxyelephantopin | QSAR Prediction | 59.10 µM | [8][9] |
| Parthenolide | IL-6-induced STAT3-responsive luciferase reporter assay | 2.628 µM | [10] |
| Costunolide | Inhibition of TNFα-induced NF-κB activation | Effective at 20-40 µM | [11] |
Modulation of Key Signaling Pathways
This compound and the other compared sesquiterpene lactones exert their biological effects by modulating a complex network of intracellular signaling pathways. The primary pathways implicated in their mechanism of action are the NF-κB, MAPK, and STAT3 pathways, which are crucial regulators of inflammation, cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. All four sesquiterpene lactones have been shown to inhibit this pathway, albeit through slightly different mechanisms. A generalized inhibitory mechanism is depicted below.
Caption: Generalized inhibition of the NF-κB pathway by sesquiterpene lactones.
This compound and Deoxyelephantopin: Both compounds inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This is achieved by inhibiting the IκB kinase (IKK) complex.[12][13] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[12][13]
Parthenolide: Parthenolide also targets the IKK complex, specifically IKKβ, to inhibit NF-κB activation.[14] Some studies suggest it may also directly interact with the p65 subunit of NF-κB.[15]
Costunolide: Costunolide has been shown to block NF-κB activation by inhibiting the degradation of IκBα and preventing the nuclear translocation of p65.[11][16] It also downregulates the expression of NF-κB-dependent genes like MMP-9.[13]
MAPK and STAT3 Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are also critical in regulating cell proliferation, differentiation, and apoptosis.
Caption: Modulation of MAPK and STAT3 pathways by sesquiterpene lactones.
This compound and Deoxyelephantopin: Deoxyelephantopin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of ERK1/2 while enhancing the phosphorylation of p38 and JNK in A549 cells.[12] Both compounds are also known to inhibit STAT3 activation.[13]
Parthenolide: Parthenolide is a potent inhibitor of STAT3 signaling, which it achieves by covalently targeting and inhibiting Janus kinases (JAKs), the upstream activators of STAT3.[7][10][17][18]
Costunolide: Costunolide inhibits the phosphorylation of STAT1 and STAT3 and also modulates the MAPK pathway by inhibiting the phosphorylation of JNK and p38.[11][13][19]
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activities of these sesquiterpene lactones.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a sesquiterpene lactone.
Caption: A standard workflow for in vitro evaluation of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[2][4]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[2]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[19]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed and treat cells with the desired concentrations of the sesquiterpene lactone for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[1]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. A specific caspase-3 substrate is labeled with a fluorophore or a chromophore, which is released upon cleavage by active caspase-3 and can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the sesquiterpene lactone, harvest, and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to a control or standard.
Conclusion
This compound, Deoxyelephantopin, Parthenolide, and Costunolide are potent sesquiterpene lactones with significant anti-cancer and anti-inflammatory activities. Their primary mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and STAT3, leading to the induction of apoptosis and inhibition of inflammatory responses. While all four compounds demonstrate promising preclinical activity, their relative potency can vary depending on the specific cell type and biological context. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals to facilitate further investigation and comparative analysis of these important natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic effects of deoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber, on lung adenocarcinoma (A549) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the sensitivity of human A549 cells to paclitaxel and sesquiterpene lactone alantolactone via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Costunolide inhibits the progression of TPA-induced cell transformation and DMBA/TPA-induced skin carcinogenesis by regulation of AKT-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Costunolide inhibits interleukin-1beta expression by down-regulation of AP-1 and MAPK activity in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Effects of Rumex confertus Extracts on Cell Viability and Molecular Pathways in MCF-7 Breast Cancer Cells [mdpi.com]
Validating the Role of NF-κB Inhibition in Isodeoxyelephantopin's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isodeoxyelephantopin (IDOE) with other known NF-κB inhibitors, supported by experimental data. We delve into the mechanisms of action, comparative potency, and detailed experimental protocols to assist in the validation of IDOE's role in modulating the NF-κB signaling pathway.
Introduction to this compound and NF-κB Signaling
This compound (IDOE) is a naturally occurring sesquiterpene lactone that has garnered significant interest for its anti-inflammatory and anti-cancer properties.[1][2] A key mechanism underlying these biological activities is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and immune responses.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[5][6][7][8][9]
IDOE has been shown to suppress NF-κB activation induced by a wide range of inflammatory agents.[1] Its inhibitory action is attributed to the prevention of IκBα phosphorylation and degradation, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3][4] This guide compares the NF-κB inhibitory activity of IDOE with other well-characterized inhibitors: Parthenolide (B1678480), BAY 11-7082, and MG132.
Comparative Analysis of NF-κB Inhibitors
The following tables summarize the mechanisms of action and reported potencies of this compound and other selected NF-κB inhibitors.
Table 1: Mechanism of Action of Selected NF-κB Inhibitors
| Inhibitor | Primary Mechanism of Action | Target Protein(s) |
| This compound (IDOE) | Inhibits IκBα phosphorylation and degradation, and p65 phosphorylation.[1] | IκB kinase (IKK)[1] |
| Parthenolide | Inhibits IκB kinase (IKK) activity, preventing IκBα degradation.[5][10][11][12] May also directly alkylate the p65 subunit of NF-κB.[5] | IκB kinase (IKK) complex, p50 subunit of NF-κB[5][13] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[14] | IκB kinase β (IKKβ)[15][16] |
| MG132 | A proteasome inhibitor that blocks the degradation of ubiquitinated IκBα.[17][18] | 26S Proteasome[17] |
Table 2: Comparative Potency of NF-κB Inhibitors
| Inhibitor | Reported IC50 / Effective Concentration | Cell Line / System | Assay |
| This compound (IDOE) | ~62 µM (Predicted)[19] | QSAR Model | NF-κB Inhibition |
| Parthenolide | 5-10 µM | Various cell lines | Inhibition of NF-κB-dependent gene expression |
| BAY 11-7082 | 10 µM[14] | Tumor cells | Inhibition of TNFα-induced IκBα phosphorylation |
| MG132 | 1-10 µM[17] | Various cell lines | Inhibition of IκBα degradation |
Key Experimental Protocols for Validating NF-κB Inhibition
Accurate validation of NF-κB inhibition requires a multi-faceted approach employing several key experimental techniques. Detailed methodologies for these assays are provided below.
Western Blot for Phosphorylated IκBα and p65
This technique is used to quantify the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), which are critical indicators of NF-κB pathway activation. A decrease in the levels of these phosphorylated proteins upon treatment with an inhibitor like IDOE confirms its inhibitory effect.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer.[20] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκBα (Ser32/36), total IκBα, p-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][22][23]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB. A decrease in luciferase activity in the presence of an inhibitor indicates a reduction in NF-κB's ability to activate gene expression.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[25]
-
Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with different concentrations of this compound or other inhibitors for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[25]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[26]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[25][26][27]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB. A reduction in the shifted band corresponding to the NF-κB-DNA complex in the presence of an inhibitor demonstrates its efficacy.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and/or stimulus as described for the Western blot protocol. Prepare nuclear extracts from the cells.[28]
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., IRDye 700) or a radioactive isotope (e.g., ³²P).[29][30]
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For supershift analysis, specific antibodies against NF-κB subunits (e.g., p65) can be added to the reaction.[28][31]
-
Native Polyacrylamide Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[29][30]
-
Detection: Visualize the bands using an appropriate imaging system for the chosen label (e.g., infrared imager or autoradiography).[29][32]
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay directly visualizes the subcellular localization of the NF-κB p65 subunit. Inhibition of its translocation from the cytoplasm to the nucleus upon stimulation is a clear indicator of NF-κB pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the inhibitor and stimulus as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[24]
-
Blocking and Antibody Staining: Block non-specific binding with 5% BSA in PBS. Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[24]
-
Nuclear Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[24][33]
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of p65.[34][35]
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for validating an NF-κB inhibitor.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating NF-κB Inhibitors.
References
- 1. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 10. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 12. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pentoxifylline and the proteasome inhibitor MG132 induce apoptosis in human leukemia U937 cells through a decrease in the expression of Bcl-2 and Bcl-XL and phosphorylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. abcam.com [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 27. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. med.upenn.edu [med.upenn.edu]
- 29. licorbio.com [licorbio.com]
- 30. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 31. researchgate.net [researchgate.net]
- 32. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Comparative Analysis of its Impact on Diverse Tumor Microenvironments
Isodeoxyelephantopin (IDOE), a sesquiterpenoid lactone extracted from the medicinal plant Elephantopus scaber, has emerged as a promising anti-cancer agent.[1] Extensive research has demonstrated its ability to impede cancer progression by targeting multiple signaling pathways.[2][3] This guide provides a comparative analysis of IDOE's effects across different tumor microenvironments (TMEs), with a focus on triple-negative breast cancer, lung cancer, and colon cancer, supported by experimental data and detailed methodologies.
Comparative Efficacy and Cellular Mechanisms
IDOE exhibits distinct yet overlapping mechanisms of action in different cancer types, highlighting its adaptability in targeting various TMEs. Its efficacy is largely attributed to its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways that govern tumor growth and survival.[4]
Table 1: Comparative Effects of this compound on Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Effects | IC50 Value(s) | Combination Therapy Enhancement | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549 | Inhibition of STAT3 phosphorylation, induction of apoptosis, cell cycle arrest at G2/M, reduced cell migration. | 50µM (MDA-MB-231, 48h) | Enhances the anti-tumor activity of paclitaxel (B517696) and cisplatin. | [5][6] |
| Lung Cancer | A549, H1299 | Induction of caspase-3-mediated apoptosis, cell cycle arrest at G2/M, induction of protective autophagy via Nrf2 signaling. | 10.46 µg/mL (A549) | - | [7][8] |
| Colon Cancer | HCT116, RKO | Induction of ROS-mediated JNK signaling, inhibition of thioredoxin reductase 1 (TrxR1). | Not specified | Markedly enhances cisplatin-induced cytotoxicity. | [9][10] |
Modulation of Key Signaling Pathways
IDOE's anti-cancer activity stems from its ability to interfere with multiple signaling cascades that are often dysregulated in cancer. A comparative overview of its impact on these pathways in different TMEs offers insights into its therapeutic potential.
Triple-Negative Breast Cancer (TNBC)
In the TNBC microenvironment, IDOE primarily functions by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial factor in tumor progression and immune evasion.[5] This inhibition is pivotal for its synergistic anti-tumor effects when combined with conventional chemotherapeutic agents like paclitaxel.[5] Furthermore, IDOE has been shown to downregulate the expression of matrix metalloproteinases MMP-2/9, thereby retarding tumor cell migration.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsr.in [japsr.in]
- 7. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isodeoxyelephantopin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Isodeoxyelephantopin, a sesquiterpene lactone with notable anti-cancer properties.
Waste Classification
This compound, as a chemical substance used in research, would likely not be explicitly listed as a "P" or "U" series hazardous waste by the Environmental Protection Agency (EPA), as these lists are typically for commercial chemical products.[1] However, it is essential to evaluate the waste for hazardous characteristics:
-
Toxicity: As a biologically active compound with cytotoxic effects, waste containing this compound should be considered toxic.[2] The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2]
-
Ignitability, Corrosivity, and Reactivity: Based on general chemical properties, this compound is not expected to be ignitable, corrosive, or reactive under normal conditions.[2]
Given its biological activity, it is prudent to manage all this compound waste as hazardous.
Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous waste.
Operational Disposal Plan:
-
Segregation: Keep this compound waste separate from other waste streams. Use a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its concentration.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C19H20O6 | PubChem |
| Molecular Weight | 344.4 g/mol | PubChem |
Experimental Protocols
While specific protocols for the disposal of this compound are not detailed in the reviewed literature, the general principle is to treat it as a hazardous chemical waste. The following is a generalized protocol for handling a chemical spill of this compound powder:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: If it is a powder, gently cover the spill with an absorbent material designed for chemical spills to prevent it from becoming airborne.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. For final cleaning, wipe the area with a solvent such as ethanol, and dispose of the wipes as hazardous waste.
-
Decontamination: Decontaminate any equipment used for the cleanup.
-
Reporting: Report the spill to your institution's EHS office.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily through the induction of apoptosis (programmed cell death).[3]
This compound-Induced Apoptosis Pathway
This compound induces both intrinsic and extrinsic apoptosis.[3] It can generate reactive oxygen species (ROS), which in turn activates c-Jun N-terminal kinase (JNK) and p38 MAPK.[3] These kinases can trigger the expression of apoptosis-related genes, leading to the activation of caspase-8 and the extrinsic pathway.[3] The intrinsic pathway is activated through the dissipation of the mitochondrial membrane potential and modulation of Bcl-2 family proteins, leading to the activation of caspase-9 and subsequently caspase-3, the executioner caspase.[3]
References
Personal protective equipment for handling Isodeoxyelephantopin
Disclaimer: Isodeoxyelephantopin is a sesquiterpene lactone, a class of compounds known for a range of biological activities, including potential cytotoxicity.[1][2][3] Specific safety data for this compound is not widely available. Therefore, this guide is based on the best practices for handling potent, cytotoxic, and potentially sensitizing research compounds.[4][5] Researchers must conduct a risk assessment for their specific use case and scale of work.
This document provides essential safety protocols and logistical information for laboratory personnel handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure a safe research environment.
Hazard Identification and Risk Assessment
This compound belongs to the sesquiterpene lactone class. Compounds in this class can exhibit various biological effects, including cytotoxicity (the ability to kill cells), and may act as sensitizers, causing allergic reactions upon exposure.[1][2][6] The primary routes of occupational exposure are inhalation of aerosols or fine powders, skin contact, and accidental ingestion.[5] Due to its cytotoxic potential, it should be handled as a hazardous compound.
Key Potential Hazards:
-
Cytotoxicity: May be harmful or fatal to cells.[1]
-
Skin Sensitization: May cause allergic contact dermatitis.[6]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2]
-
Unknown Long-term Effects: Insufficient data exists to rule out other chronic health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to protect laboratory personnel.[7] There is no safe level of exposure to cytotoxic compounds.[8] All PPE should be considered contaminated after use and disposed of accordingly.
Table 1: PPE Requirements by Task
| Task | Required PPE |
|---|---|
| Unpacking & Storage | Two pairs of chemotherapy-tested gloves (ASTM D6978), disposable gown, eye protection (safety glasses).[7][8] |
| Weighing (Solid) | All "Unpacking" PPE, plus a fit-tested N95 respirator.[8] To be performed in a ventilated enclosure (e.g., chemical fume hood or powder containment hood). |
| Solution Preparation | All "Unpacking" PPE. To be performed in a Class II Biosafety Cabinet (BSC) or chemical fume hood.[9] |
| Experimental Use | Two pairs of chemotherapy-tested gloves (ASTM D6978), disposable gown, eye protection (safety glasses or goggles).[4] |
| Waste Disposal | Two pairs of chemotherapy-tested gloves, disposable gown, eye protection, and appropriate respiratory protection if splashing is possible. |
| Spill Cleanup | Two pairs of industrial-thickness gloves (>0.45mm), impervious gown, shoe covers, and a full-face shield with a fit-tested respirator (e.g., N95 or PAPR for large spills). |
Experimental Protocol: Donning and Doffing PPE
Objective: To outline the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
Methodology:
Donning Sequence:
-
Perform hand hygiene.
-
Don inner pair of chemotherapy-rated gloves.
-
Don disposable, fluid-resistant gown that closes in the back. Ensure cuffs of inner gloves are tucked under the gown sleeves.[8]
-
Don outer pair of chemotherapy-rated gloves, ensuring the cuffs go over the gown sleeves.[8]
-
Don face and eye protection (e.g., safety goggles and/or face shield).
-
If required by the task, don appropriate respiratory protection (e.g., fit-tested N95 respirator).
Doffing Sequence:
-
Inspect and remove the outer pair of gloves. Dispose of them in the designated cytotoxic waste container.
-
Remove the gown by carefully rolling it outwards and away from the body. Dispose of it in the cytotoxic waste container.
-
Perform hand hygiene.
-
Remove face and eye protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene.
Operational and Disposal Plans
Receiving and Storage:
-
When unpacking shipments, wear a protective gown and two pairs of gloves.[7]
-
Inspect the primary container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be a designated, secure, and well-ventilated location away from incompatible materials. The container should be stored locked up.[10]
Weighing and Solution Preparation:
-
All weighing of solid this compound must be conducted in a ventilated enclosure, such as a powder containment hood or a chemical fume hood, to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound. Decontaminate equipment after each use or use disposable items.
-
When preparing solutions, work within a chemical fume hood or Class II Biosafety Cabinet.[9] Direct splashes and aerosols away from your face.
Waste Disposal:
-
All materials that come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, weigh boats, pipette tips, and contaminated cleaning materials.
-
Segregate cytotoxic waste into designated, leak-proof, and clearly labeled containers. These containers are often color-coded (e.g., yellow or purple).
-
Do not allow cytotoxic waste to mix with general laboratory waste.
-
Follow institutional and local regulations for the final disposal of cytotoxic chemical waste, which typically involves incineration by a licensed hazardous waste management company.
Experimental Protocol: Small-Scale Spill Cleanup
Objective: To provide a safe and effective procedure for cleaning up a small spill (less than 5 mL or 5 g) of this compound.
Methodology:
-
Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.
-
Don PPE: Put on the appropriate spill cleanup PPE, including two pairs of industrial-thickness gloves, an impervious gown, and a face shield.[4][5]
-
Containment: Gently cover the spill with absorbent pads from a cytotoxic spill kit. For powders, carefully dampen the absorbent material before placing it over the powder to avoid making it airborne.
-
Cleanup: Working from the outside of the spill inward, carefully collect all contaminated absorbent materials.
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by a suitable deactivating agent if available, and finally rinse with water.
-
Dispose: Place all contaminated materials (absorbent pads, gloves, gown) into a designated cytotoxic waste container.[5]
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Visual Workflow Guides
The following diagrams illustrate critical safety workflows for handling this compound.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 2. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. escd.org [escd.org]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. gerpac.eu [gerpac.eu]
- 10. arnoldmagnetics.com [arnoldmagnetics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
